Technical Documentation Center

Fmoc-D-Aph(D-Hor)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-D-Aph(D-Hor)-OH
  • CAS: 2504148-17-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Fmoc-D-4-aminophenylalanine(D-hydroorotyl)-OH

A Novel Building Block for Advanced Peptide Synthesis and Drug Discovery Disclaimer: As of the latest search, a specific CAS (Chemical Abstracts Service) number for Fmoc-D-4-aminophenylalanine(D-hydroorotyl)-OH has not b...

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Building Block for Advanced Peptide Synthesis and Drug Discovery

Disclaimer: As of the latest search, a specific CAS (Chemical Abstracts Service) number for Fmoc-D-4-aminophenylalanine(D-hydroorotyl)-OH has not been publicly cataloged. This suggests the compound is a novel or highly specialized derivative. This guide, therefore, serves as a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from its constituent components.

Executive Summary

The exploration of non-canonical amino acids is a frontier in medicinal chemistry and materials science, offering pathways to novel peptides with enhanced stability, unique conformations, and targeted biological activities. This whitepaper introduces Fmoc-D-4-aminophenylalanine(D-hydroorotyl)-OH, a novel amino acid derivative designed for solid-phase peptide synthesis (SPPS). By conjugating D-hydroorotic acid to the 4-amino position of Fmoc-D-phenylalanine, this building block introduces a moiety with significant biological relevance, particularly in the context of pyrimidine biosynthesis. This guide provides a Senior Application Scientist's perspective on the strategic rationale, proposed synthesis, purification, characterization, and potential applications of this compound, aimed at researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Novel Amino Acids

The therapeutic landscape is increasingly dominated by biologics, with peptides representing a rapidly growing class of drugs. The limitations of natural peptides, such as susceptibility to proteolysis and limited conformational diversity, have driven the demand for non-canonical amino acids. These custom-designed building blocks can confer unique properties, including:

  • Enhanced Proteolytic Stability: The incorporation of D-amino acids or modified side chains can disrupt recognition sites for proteases, extending the in vivo half-life of peptide therapeutics.

  • Conformational Constraint: Modified side chains can induce specific secondary structures (e.g., turns, helices), which is critical for optimizing receptor binding and activity.

  • Novel Functionality: Side chains can be appended with pharmacophores, chelating agents, or probes to create peptides with tailored functions.

Fmoc-D-4-aminophenylalanine(D-hydroorotyl)-OH is conceptualized at the intersection of these principles. It combines the structural rigidity of a D-phenylalanine core with the bioactive potential of the D-hydroorotyl group.

Component Analysis: A Synthesis of Function

The Core: Fmoc-D-4-aminophenylalanine

The foundation of the target molecule is Fmoc-D-4-aminophenylalanine. The choice of each component is deliberate:

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the quintessential protecting group for the α-amine in modern SPPS. Its lability to mild basic conditions (typically piperidine) while being stable to the acidic conditions used for side-chain deprotection and resin cleavage provides the orthogonality required for complex peptide synthesis.[1]

  • D-phenylalanine: The use of the D-enantiomer is a classic strategy to enhance peptide stability against enzymatic degradation.

  • 4-Amino Group: The amino functionality on the phenyl ring serves as a versatile handle for modification, allowing for the attachment of various moieties without interfering with the peptide backbone assembly. It is this position that we will leverage for the introduction of the D-hydroorotyl group.

The Functional Moiety: D-hydroorotic Acid

D-hydroorotic acid (CAS: 5988-53-4) is the D-enantiomer of a key intermediate in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis.

  • Biological Significance: The enzyme responsible for the oxidation of dihydroorotate to orotate is dihydroorotate dehydrogenase (DHODH).[4][5] This enzyme has emerged as a significant therapeutic target. Inhibition of DHODH can deplete the pyrimidine pool, which is particularly critical for rapidly proliferating cells like cancer cells or activated lymphocytes.[6][7] Consequently, DHODH inhibitors are explored for the treatment of cancer, autoimmune diseases, and viral infections.[6][8]

By incorporating a D-hydroorotyl moiety into a peptide, we hypothesize the creation of novel peptidomimetics that could act as probes for DHODH, or as potential inhibitors themselves, where the peptide backbone serves as a delivery or targeting vehicle.

Proposed Synthesis and Purification

The synthesis of Fmoc-D-4-aminophenylalanine(D-hydroorotyl)-OH is a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. The overall strategy involves the coupling of commercially available starting materials.

Starting Materials
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fmoc-D-4-aminophenylalanine324017-21-2C₂₄H₂₂N₂O₄402.45
D-hydroorotic acid5988-53-4C₅H₆N₂O₄158.11
HATU (Coupling Agent)148893-10-1C₁₀H₁₅F₆N₆OP380.23
DIPEA (Base)7087-68-5C₈H₁₉N129.24
Synthetic Workflow Diagram

Synthetic_Workflow Figure 1: Proposed Synthesis of Target Compound cluster_0 Activation of D-hydroorotic Acid cluster_1 Amide Bond Formation cluster_2 Purification DHO D-hydroorotic acid HATU HATU + DIPEA in DMF DHO->HATU Carboxyl activation Activated_Ester Activated O-Acylurea Intermediate HATU->Activated_Ester Forms reactive ester Coupling Coupling Reaction Activated_Ester->Coupling Fmoc_D_Phe Fmoc-D-4-aminophenylalanine Fmoc_D_Phe->Coupling Target_Compound Fmoc-D-4-aminophenylalanine(D-hydroorotyl)-OH Coupling->Target_Compound Forms stable amide bond Crude_Product Crude Product Mixture Target_Compound->Crude_Product Purification Reverse-Phase HPLC Crude_Product->Purification Pure_Product Pure Target Compound Purification->Pure_Product SPPS_Workflow Figure 2: SPPS Cycle with the Novel Amino Acid Resin Resin-Bound Peptide (Free N-terminus) Coupling Couple Fmoc-D-Phe(D-hydroorotyl)-OH (HATU/DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 NextCycle Ready for Next Amino Acid Coupling Wash2->NextCycle NextCycle->Coupling Repeat Cycle

Sources

Exploratory

Technical Guide: D-Isomer Fmoc-Aph(Hor) Derivatives in Peptide Research

Part 1: Executive Summary & Chemical Logic The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design. Among these, Fmoc-D-Aph(Hor)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-4-(hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design. Among these, Fmoc-D-Aph(Hor)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-4-(hydroorotylamino)phenylalanine) stands out as a high-value building block. It combines the proteolytic resistance of a D-amino acid backbone with the specific hydrogen-bonding capabilities of the hydroorotic acid (Hor) side chain.

This derivative is best known for its critical role in third-generation GnRH antagonists (e.g., Degarelix), where it provides a rigid, polar pharmacophore capable of high-affinity receptor interactions while reducing histamine release compared to earlier generations.

The "Why" Behind the Molecule
  • Proteolytic Stability: The D-configuration at the

    
    -carbon renders the peptide bond resistant to endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life.
    
  • Conformational Restriction: The hydroorotyl moiety (a cyclic urea/imide structure) is bulky and polar.[1] It restricts the rotational freedom of the side chain, reducing the entropic penalty upon receptor binding.

  • Hydrogen Bonding Network: The imide protons in the Hor ring act as specific hydrogen bond donors, critical for potency in GPCR targeting.

Part 2: Chemical Profile & Specifications[1][2][3]

Structural Identity

The molecule consists of a D-phenylalanine backbone where the para-position of the phenyl ring is acylated with hydroorotic acid (dihydroorotic acid).

  • Common Name: Fmoc-D-Aph(L-Hor)-OH[2]

  • IUPAC Name: (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl}propanoic acid

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: ~542.5 g/mol [1][3][4]

Stereochemical Note: There are two chiral centers:

  • 
    -Carbon: D-configuration  (R).
    
  • Hydroorotyl Ring: Typically L-configuration (S) in bioactive analogs like Degarelix, though D-Hor variants exist for structure-activity relationship (SAR) studies.

Solubility & Handling
  • Solubility: Moderate to low in pure DCM.[1] Highly soluble in DMF, NMP, and DMSO.

  • Aggregation Potential: High.[1] The urea-like side chain can induce inter-chain hydrogen bonding, leading to aggregation on-resin.

  • Storage: Store at -15°C to -20°C, desiccated. Stable for >12 months if kept dry.[1]

Part 3: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol is self-validating and optimized for Fmoc chemistry. The "Hor" side chain is stable to standard TFA cleavage and piperidine deprotection conditions.

Reagents:

  • Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).

  • Coupling Agents: DIC/Oxyma Pure (preferred for reducing racemization) or HBTU/DIPEA.[1]

  • Solvent: DMF (primary), NMP (for difficult couplings).[1]

Step-by-Step Protocol
  • Resin Swelling:

    • Swell resin in DCM for 30 mins, then wash 3x with DMF.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 mins).

    • Validation: Monitor UV absorbance of the flow-through (dibenzofulvene adduct) to confirm deprotection.[1]

  • Coupling Fmoc-D-Aph(Hor)-OH:

    • Dissolution: Dissolve 3.0 eq of Fmoc-D-Aph(Hor)-OH in minimal NMP/DMF (1:1).

    • Activation: Add 3.0 eq DIC and 3.0 eq Oxyma Pure. Activate for 2 minutes.

    • Reaction: Add to resin.[1][5][6] Agitate for 60–90 minutes at room temperature.

    • Critical Step: Due to the bulk of the Hor group, double coupling is recommended if the sequence is sterically crowded.

  • Monitoring:

    • Perform a Kaiser test (qualitative) or Chloranil test (for secondary amines).[1] The resin should be negative (colorless) if coupling is complete.[1]

  • Capping (Optional but Recommended):

    • Cap unreacted amines with Acetic Anhydride/Lutidine/DMF to prevent deletion sequences.[1]

Cleavage & Isolation[1]
  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .[1]
    
  • Time: 2–3 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate in ice-cold diethyl ether.
    
  • Note: The Hor group is stable in 95% TFA; no special scavengers are required for this specific moiety.

Part 4: Visualization of Workflows

Structural & Synthesis Logic

The following diagram illustrates the chemical structure logic and the SPPS decision tree.

G cluster_0 Molecule Components cluster_1 SPPS Workflow Fmoc Fmoc Group (N-protection) Backbone D-Phe Backbone (Protease Resistance) Fmoc->Backbone Protects Linker 4-Amino (Para-position) Backbone->Linker Scaffold SideChain Hydroorotic Acid (Hor) (H-Bond Donor/Acceptor) Linker->SideChain Amide Bond Start Resin Loading Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling (DIC/Oxyma + D-Aph(Hor)) Deprotect->Couple Check QC: Kaiser Test Couple->Check Check->Couple Fail (Double Couple) Cleave TFA Cleavage (Hor is Stable) Check->Cleave Pass

Caption: Structural composition of Fmoc-D-Aph(Hor)-OH and its integration into the SPPS workflow.

Part 5: Applications & Case Studies

GnRH Antagonists (Degarelix Analogs)

The primary industrial application of Aph(Hor) derivatives is in the synthesis of GnRH antagonists.[1]

  • Mechanism: The Hor moiety at position 5 or 6 (depending on the specific analog design) interacts with the extracellular loops of the GnRH receptor.[1]

  • Impact: Substitution of L-amino acids with D-Aph(Hor) at position 6 has been shown to increase binding affinity while reducing histamine-releasing activity, a major side effect of earlier antagonists like Cetrorelix.

Stapled Peptide Mimetics

Researchers are increasingly using D-Aph(Hor) as a "polar staple."[1] Unlike hydrocarbon staples which are purely hydrophobic, the Hor group allows for:

  • Water Solubility: Improving the physicochemical properties of the peptide.

  • Specific Contacts: Engaging in side-chain-to-side-chain hydrogen bonding to stabilize alpha-helical conformations.

Part 6: Data Summary

PropertyFmoc-D-Aph(L-Hor)-OHFmoc-D-Aph(D-Hor)-OH
CAS Number 162599-96-4 (Generic Ref)Varies by vendor
MW 542.5 g/mol 542.5 g/mol
Backbone Chirality D (R)D (R)
Side Chain Chirality L (S)D (R)
Primary Use Degarelix IntermediatesSAR Studies / Novel Mimetics
TFA Stability StableStable
Piperidine Stability StableStable

References

  • Chem-Impex International. (n.d.).[1] Fmoc-D-Aph(L-Hor)-OH Product Page. Retrieved from

  • Jiang, G., et al. (2001).[1][7] "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6."[7] Journal of Medicinal Chemistry, 44(3), 453-467.[7] Link

  • Biosynth. (2025).[1] Fmoc-D-Aph(D-Hor)-OH Technical Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71721449: Fmoc-Aph(Hor)-OH.[3] Retrieved from [1]

  • BenchChem. (2025).[1][8] Solubility of Fmoc-Amino Acids in Common Organic Solvents. Retrieved from

Sources

Foundational

Fmoc-D-Aph(D-Hor)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Fmoc-D-Aph(D-Hor)-OH, a sophisticated amino acid derivative, has emerged as a critical building block for the synthesis of novel peptides with enhanced therapeutic potential. This guide provides an in-depth analysis of i...

Author: BenchChem Technical Support Team. Date: February 2026

Fmoc-D-Aph(D-Hor)-OH, a sophisticated amino acid derivative, has emerged as a critical building block for the synthesis of novel peptides with enhanced therapeutic potential. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

Fmoc-D-Aph(D-Hor)-OH, systematically named (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-[[(4R)-2,6-dioxo-hexahydro-pyrimidine-4-carbonyl]amino]phenyl]propanoic acid, is a non-standard amino acid derivative. It uniquely combines a D-phenylalanine backbone with a D-hydroorotic acid moiety, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic combination of chiral centers and functional groups imparts unique conformational properties and enhanced biological stability to peptides incorporating this residue.

PropertyValueSource(s)
Chemical Formula C₂₉H₂₆N₄O₇[1]
Molecular Weight 542.54 g/mol [1]
Appearance White to off-white powder[2]
Stereochemistry D-configuration at both the α-carbon of phenylalanine and the hydroorotic acid moietyN/A

The Scientific Rationale: Causality in Experimental Design

The incorporation of Fmoc-D-Aph(D-Hor)-OH into a peptide sequence is a deliberate choice driven by the pursuit of enhanced pharmacological properties. The rationale behind its use is rooted in several key principles of medicinal chemistry and peptide design.

The Role of D-Amino Acids in Peptide Stability

Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic efficacy. The introduction of D-amino acids, such as the D-phenylalanine core of this derivative, confers significant resistance to enzymatic hydrolysis.[3] This increased stability translates to a longer in vivo half-life and improved bioavailability of the peptide drug candidate.[3] Furthermore, the presence of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[4]

The Fmoc Protecting Group: A Cornerstone of Solid-Phase Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality, which is central to the strategy of Solid-Phase Peptide Synthesis (SPPS). Its use allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Fmoc group remains stable under the acidic conditions used for the cleavage of many side-chain protecting groups, yet it can be selectively and efficiently removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This orthogonality is a key advantage of the Fmoc-based SPPS strategy.[6][7]

Experimental Protocols: A Self-Validating System

The successful incorporation of Fmoc-D-Aph(D-Hor)-OH into a peptide sequence requires meticulous attention to experimental detail. The following protocols are designed to ensure high coupling efficiency and minimize side reactions.

Synthesis of Fmoc-D-Aph(D-Hor)-OH

While commercially available, the synthesis of Fmoc-D-Aph(D-Hor)-OH can be achieved through a multi-step process. A general conceptual workflow is outlined below. The synthesis begins with the appropriate starting materials, Fmoc-D-4-aminophenylalanine and D-hydroorotic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product Fmoc-D-4-aminophenylalanine Fmoc-D-4-aminophenylalanine Coupling Coupling Reaction Fmoc-D-4-aminophenylalanine->Coupling D-hydroorotic_acid D-hydroorotic_acid Activation Activation of D-hydroorotic acid D-hydroorotic_acid->Activation Activation->Coupling Purification Purification Coupling->Purification Fmoc_D_Aph_D_Hor_OH Fmoc-D-Aph(D-Hor)-OH Purification->Fmoc_D_Aph_D_Hor_OH

Caption: Conceptual workflow for the synthesis of Fmoc-D-Aph(D-Hor)-OH.

Detailed Steps:

  • Activation of D-hydroorotic acid: The carboxylic acid of D-hydroorotic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Coupling Reaction: The activated D-hydroorotic acid is then reacted with the amino group of Fmoc-D-4-aminophenylalanine in a suitable solvent like DMF. The reaction is typically carried out at room temperature and monitored for completion by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion of the reaction, the crude product is purified to remove unreacted starting materials and byproducts. This is commonly achieved through column chromatography on silica gel or by preparative reverse-phase HPLC.

Incorporation into a Peptide Chain via SPPS

The following is a standard protocol for the coupling of Fmoc-D-Aph(D-Hor)-OH to a resin-bound peptide with a free N-terminal amine.

SPPS_Coupling_Workflow Start Resin with free N-terminal amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing_1 DMF Wash Pre_activation Pre-activation of Fmoc-D-Aph(D-Hor)-OH (HBTU/HOBt/DIPEA in DMF) Washing_1->Pre_activation Coupling Coupling to Resin Pre_activation->Coupling Washing_2 DMF Wash Coupling->Washing_2 Monitoring Kaiser Test (Negative result indicates completion) Washing_2->Monitoring End Peptide with incorporated Fmoc-D-Aph(D-Hor)-OH Monitoring->End

Caption: Standard workflow for the coupling of Fmoc-D-Aph(D-Hor)-OH in SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, obtained after the deprotection of the previous Fmoc-protected amino acid.

  • Pre-activation of Fmoc-D-Aph(D-Hor)-OH: In a separate vessel, dissolve Fmoc-D-Aph(D-Hor)-OH (3-5 equivalents relative to the resin loading), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (2.9-4.5 equivalents), and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and vortex briefly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless or turn yellow) indicates that all the free amines have reacted.

  • Washing: After a complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Analytical Characterization

The identity and purity of Fmoc-D-Aph(D-Hor)-OH and the resulting peptides should be confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method to assess the purity of the amino acid derivative and the final peptide. A typical mobile phase system consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Fmoc-D-Aph(D-Hor)-OH.[10][11][12][13] The spectra will show characteristic signals for the fluorenyl, phenyl, and hydroorotic acid moieties, as well as the α-proton of the amino acid.

Applications in Drug Development and Research

Fmoc-D-Aph(D-Hor)-OH is a valuable tool for the synthesis of peptides with potential applications in various therapeutic areas.

  • Neuroscience: The unique conformational constraints imposed by this derivative make it suitable for the synthesis of neuropeptide analogs with improved stability and receptor selectivity.[14]

  • Oncology: Peptides containing unnatural amino acids can exhibit enhanced targeting of cancer cells and improved resistance to degradation in the tumor microenvironment.

  • Antimicrobial Peptides: The incorporation of D-amino acids can increase the stability and efficacy of antimicrobial peptides, a promising class of therapeutics to combat antibiotic resistance.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling Fmoc-amino acid derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16][17]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[15][16][17]

  • Storage: Store the compound in a cool, dry place, protected from light.[15]

Conclusion

Fmoc-D-Aph(D-Hor)-OH is a highly specialized and valuable building block for the synthesis of peptides with enhanced pharmacological properties. Its unique combination of a D-amino acid core and a hydroorotic acid moiety provides a powerful tool for medicinal chemists to design peptides with improved stability, bioavailability, and biological activity. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development efforts.

References

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3051-3055.
  • Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Accardo, A., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 23(10), 2465.
  • Brückner, H., & Fujii, N. (2011). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. In Food and Nutritional Components in Focus No. 1. Royal Society of Chemistry.
  • Adler-Abramovich, L., et al. (2012).
  • da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Ahangari, M. G., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4), 739-748.
  • Nikolova, P., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(5), 2321.
  • AAPPTec. (n.d.). Safety Data Sheet for (S)-2-(Fmoc-amino)-hex-5-enoic acid. Retrieved from [Link]

  • Saadati-Eskandari, S., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express, 14(1), 81.
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(3), 286-292.
  • van der Plas, M. J., et al. (2021). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Analytical and Bioanalytical Chemistry, 413(28), 6859-6871.
  • LifeTein. (2024). Should My Peptides Have D-Amino Acids? Retrieved from [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Gelman, D., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Molecules, 27(21), 7480.

Sources

Exploratory

The New Architects of Druggability: A Technical Guide to Novel Building Blocks in Peptide Drug Discovery

Foreword: Beyond the Canonical Twenty For decades, the therapeutic potential of peptides has been celebrated for its high specificity and potency. However, the inherent limitations of peptides composed of the 20 canonica...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Canonical Twenty

For decades, the therapeutic potential of peptides has been celebrated for its high specificity and potency. However, the inherent limitations of peptides composed of the 20 canonical amino acids—namely, poor metabolic stability, low cell permeability, and limited oral bioavailability—have historically relegated them to a niche therapeutic class.[1][2] The landscape of peptide drug discovery is undergoing a profound transformation, driven by a renaissance in chemical synthesis and a deeper understanding of molecular pharmacology.[3] We now possess the tools to move beyond the limitations imposed by nature's building blocks.

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It is not a rigid instruction manual but a strategic exploration of the core principles and field-proven methodologies for designing and synthesizing next-generation peptide therapeutics. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins innovation in this exciting field. Our focus will be on the rational incorporation of novel building blocks to engineer peptides with superior drug-like properties, capable of tackling challenging targets, including the once "undruggable" landscape of protein-protein interactions (PPIs).[4]

I. The Rationale for Innovation: Overcoming the Peptide Paradox

The "peptide paradox" lies in their exquisite biological activity, often contrasted with their challenging pharmaceutical properties. Natural peptides are readily degraded by proteases, limiting their in vivo half-life and therapeutic window.[2][5] Their hydrophilic backbone and high molecular weight often preclude passive diffusion across cell membranes, restricting their utility to extracellular targets. The central thesis of this guide is that the deliberate and strategic incorporation of non-natural building blocks can systematically dismantle these barriers.

The core advantages of employing novel building blocks include:

  • Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains can render the molecule unrecognizable to degradative enzymes.[5][6]

  • Improved Cell Permeability: Strategic introduction of lipophilic moieties or conformational constraints can facilitate passage through the cell membrane.[7]

  • Increased Binding Affinity and Selectivity: Pre-organizing the peptide into its bioactive conformation can reduce the entropic penalty of binding to its target, leading to enhanced potency and selectivity.[4][8]

  • Modulation of Pharmacokinetic Profiles: Tailoring the physicochemical properties of a peptide can optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

II. The Expanded Amino Acid Alphabet: A Repertoire of Novel Building Blocks

The modern peptide chemist's toolbox extends far beyond the 20 proteinogenic amino acids. This expanded alphabet offers a diverse array of functionalities and structural motifs to enhance peptide properties.

A. Unnatural Amino Acids (UAAs)

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into a peptide sequence to confer unique properties.[10][11] They can be broadly categorized based on their structural modifications:

  • N-Alkylated Amino Acids: The addition of a methyl or other alkyl group to the backbone amide nitrogen introduces a steric shield against proteolytic cleavage and can favor specific backbone conformations.

  • β-Amino Acids: With an additional carbon in their backbone, β-peptides adopt unique helical secondary structures (foldamers) that are resistant to proteolysis.[12]

  • α,α-Disubstituted Amino Acids: The presence of two side chains on the α-carbon restricts conformational flexibility, promoting a specific secondary structure.

  • Halogenated Amino Acids: The incorporation of fluorine, chlorine, or bromine can enhance binding affinity through halogen bonding and improve metabolic stability.

  • Amino Acids with Bioorthogonal Handles: These UAAs contain functional groups (e.g., azides, alkynes) that allow for specific chemical modifications, such as the attachment of imaging agents or drug payloads, via "click chemistry".[6]

Table 1: Representative Classes of Unnatural Amino Acids and Their Impact on Peptide Properties

Class of UAAExampleKey Property Enhancement(s)
N-Alkylated N-Methyl PhenylalanineIncreased proteolytic resistance, modulation of conformation
β-Amino Acid β³-HomophenylalanineFormation of stable, protease-resistant secondary structures
α,α-Disubstituted Aib (α-Aminoisobutyric acid)Conformational constraint, helix induction
Halogenated 4-Fluoro-PhenylalanineEnhanced binding affinity, improved metabolic stability
Bioorthogonal PropargylglycineEnables post-synthetic modification via click chemistry
B. Peptidomimetics: Beyond the Amide Bond

Peptidomimetics are molecules that mimic the structure and function of peptides but possess a modified backbone, rendering them highly resistant to proteolysis.[9][13]

  • Peptoids (N-substituted glycines): Peptoids are isomers of peptides where the side chain is attached to the backbone nitrogen rather than the α-carbon. This simple change results in a complete loss of backbone chirality and hydrogen bond donors, leading to high proteolytic resistance and unique conformational properties.[14]

  • β-Peptides: As mentioned, these foldamers adopt stable secondary structures and are highly resistant to enzymatic degradation.[12]

III. Engineering a More Robust Architecture: The Power of Constraint

Imposing conformational constraints on a peptide is a powerful strategy to pre-organize it into its bioactive conformation, thereby enhancing its affinity for its target and improving its stability.[8][15]

A. Macrocyclic Peptides

Cyclization, the formation of a covalent bond between two points in a peptide sequence, is a widely used technique to improve proteolytic stability and receptor affinity.[8][16] This can be achieved through various chemistries, including head-to-tail, side-chain-to-side-chain, and head-to-side-chain cyclization.

B. Stapled Peptides

Peptide stapling involves the introduction of a covalent cross-link between two amino acid side chains, typically on the same face of an α-helix, to stabilize this secondary structure.[17][18] Hydrocarbon stapling, using ruthenium-catalyzed ring-closing metathesis (RCM), is a particularly effective method for enhancing helicity, proteolytic resistance, and cell permeability.[19][20]

Diagram 1: The Principle of Hydrocarbon Stapling

Stapling cluster_0 Unstable Linear Peptide cluster_1 Stable Stapled Peptide LinearPeptide Flexible α-helix Susceptible to Proteolysis StapledPeptide Locked α-helix Protease Resistant & Cell Permeable LinearPeptide->StapledPeptide Ring-Closing Metathesis

Caption: Hydrocarbon stapling locks a peptide into a stable α-helical conformation.

The introduction of a hydrocarbon staple can lead to dramatic improvements in a peptide's drug-like properties. For instance, stapled peptides targeting the p53-MDM2 interaction have demonstrated enhanced helicity, proteolytic stability, and cellular uptake compared to their linear counterparts.[17]

IV. Synthetic Strategies and Protocols: Building the Future of Peptide Therapeutics

The successful incorporation of novel building blocks requires a robust understanding of advanced peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) remains the workhorse of the field, with the Fmoc/tBu strategy being the most widely used orthogonal protection scheme.[19][20][21]

A. Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid

This protocol outlines the manual synthesis of a short peptide incorporating a non-proteinogenic amino acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected unnatural amino acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the sequence, including the unnatural amino acid. Note that bulky unnatural amino acids may require longer coupling times or stronger coupling reagents.[22]

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

B. Experimental Protocol: On-Resin Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)

This protocol describes the stapling of a resin-bound peptide containing two olefin-bearing unnatural amino acids (e.g., S5, (S)-2-(4'-pentenyl)alanine).

Materials:

  • Resin-bound, fully protected peptide containing two olefinic UAAs

  • Grubbs' First Generation Catalyst

  • Anhydrous, degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous, degassed DCM for 20 minutes.

  • Catalyst Addition: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Grubbs' catalyst (10-20 mol% relative to the resin loading) in anhydrous, degassed DCM.

  • Metathesis Reaction: Add the catalyst solution to the swollen resin. Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be performed in two cycles of 2 hours with fresh catalyst to ensure completion.[23]

  • Catalyst Removal: After the reaction, wash the resin thoroughly with DCM to remove the ruthenium catalyst.

  • Cleavage and Purification: Proceed with the cleavage and purification of the stapled peptide as described in the SPPS protocol.

Diagram 2: Workflow for the Synthesis of a Stapled Peptide

SPPS_Stapling_Workflow Start Fmoc-Rink Amide Resin SPPS Iterative SPPS Cycles (Coupling & Deprotection) Incorporate Olefinic UAAs Start->SPPS RCM On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) SPPS->RCM Cleavage Cleavage from Resin & Side-Chain Deprotection RCM->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (Mass Spectrometry, CD) Purification->Analysis End Stapled Peptide Analysis->End

Caption: A streamlined workflow for solid-phase synthesis and stapling of peptides.

C. Experimental Protocol: Native Chemical Ligation (NCL)

NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[10][24]

Materials:

  • Peptide-α-thioester

  • Peptide with N-terminal cysteine

  • Ligation buffer: 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0-7.5

  • Thiol catalyst: 4-mercaptophenylacetic acid (MPAA)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Peptide Dissolution: Dissolve equimolar amounts of the peptide-α-thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM.

  • Addition of Reagents: Add MPAA (20-30 mM) and TCEP (5-10 mM) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or 37°C for 4-24 hours. Monitor the reaction progress by RP-HPLC and mass spectrometry.

  • Purification: Once the ligation is complete, purify the final peptide product by RP-HPLC.

V. Targeting the "Undruggable": Novel Peptides in Action

The true power of these novel building blocks is realized in their application to challenging therapeutic targets, particularly protein-protein interactions (PPIs).

A. Case Study: Inhibitors of the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology.[18] Stapled peptides designed to mimic the α-helical region of p53 that binds to MDM2 have shown remarkable promise. For instance, the stapled peptide ATSP-7041 binds to both MDM2 and its homolog MDMX with high affinity, leading to p53 activation and tumor regression in preclinical models.[5]

Diagram 3: Mechanism of a Stapled Peptide Inhibitor of the p53-MDM2 Interaction

p53_MDM2_Inhibition cluster_0 Normal Cellular State cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation StapledPeptide Stapled Peptide (p53 Mimic) MDM2_inhibited MDM2 StapledPeptide->MDM2_inhibited High-Affinity Binding p53_active p53 Apoptosis Tumor Cell Apoptosis p53_active->Apoptosis Activation

Caption: A stapled peptide mimics p53, blocking its interaction with MDM2 and restoring tumor suppression.

B. Targeting Kinase Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathway is frequently dysregulated in cancer.[21] Peptides incorporating novel building blocks are being developed to inhibit key protein-protein interactions within this cascade, offering a more targeted approach than traditional kinase inhibitors that target the highly conserved ATP-binding site.[25][26]

Table 2: Comparative Analysis of Linear vs. Constrained Peptide Inhibitors

PeptideTargetModificationBinding Affinity (Kd/IC50)Proteolytic Half-lifeReference
Linear p53 peptide MDM2NoneMicromolar range< 1 hour[27]
Stapled p53 peptide MDM2Hydrocarbon StapleNanomolar range> 24 hours[28]
Linear D-peptide (DPMI-α) MDM2D-amino acids219 nMHigh[1]
Optimized D-peptide (DPMI-γ) MDM2D-amino acids53 nMHigh[1][29]

VI. Future Perspectives: The Confluence of Chemistry, Biology, and AI

The field of peptide drug discovery is at an exciting inflection point. The continued development of novel building blocks and synthetic methodologies will undoubtedly expand the chemical space accessible to peptide therapeutics. We are also witnessing the increasing integration of computational tools and artificial intelligence in peptide design. Machine learning algorithms are now being used to predict the permeability and bioactivity of modified peptides, accelerating the design-build-test cycle.[30][31] The convergence of these disciplines promises a future where we can rationally design peptide medicines with precisely tailored properties to address a wide range of diseases.

VII. References

  • Muttenthaler, M., King, G.F., Adams, D.J., Alewood, P.F. (2021). Trends in Peptide Drug Discovery. Nature Reviews Drug Discovery, 20, 309–325.

  • Native Chemical Ligation of Peptides and Proteins. (n.d.). PubMed Central. Retrieved from [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. (n.d.). Biotage. Retrieved from [Link]

  • Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. (n.d.). AAPPTec. Retrieved from [Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. (n.d.). ScienceDirect. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer. (2025). PubMed Central. Retrieved from [Link]

  • Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove. (n.d.). PubMed Central. Retrieved from [Link]

  • D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. (2010). PNAS. Retrieved from [Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. (n.d.). PubMed. Retrieved from [Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. (2011). PubMed Central. Retrieved from [Link]

  • Peptides Targeting Protein Kinases: Strategies and Implications. (2006). Physiology. Retrieved from [Link]

  • D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms. (2010). PubMed. Retrieved from [Link]

  • Native chemical ligation in protein synthesis and semi-synthesis. (n.d.). SciSpace. Retrieved from [Link]

  • Membrane permeability of cyclic peptides. (A) PAMPA results for... (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. (2021). RSC Publishing. Retrieved from [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. (2023). MDPI. Retrieved from [Link]

  • A Field Guide to Optimizing Peptoid Synthesis. (n.d.). ACS Publications. Retrieved from [Link]

  • Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display. (n.d.). PLOS One. Retrieved from [Link]

  • Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers: penetration speed of. (2022). RSC Publishing. Retrieved from [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. (2014). ResearchGate. Retrieved from [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2025). ResearchGate. Retrieved from [Link]

  • Peptides as Signaling Inhibitors for Mammalian MAP Kinase Cascades. (2009). ResearchGate. Retrieved from [Link]

  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (2021). RSC Publishing. Retrieved from [Link]

  • Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. (n.d.). PubMed Central. Retrieved from [Link]

  • Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. (2024). ACS Publications. Retrieved from [Link]

  • Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions. (n.d.). PubMed Central. Retrieved from [Link]

  • Peptides as Signaling Inhibitors for Mammalian MAP Kinase Cascades. (n.d.). ResearchGate. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Preparation method of Fmoc-beta-Ala-AA-OH. (n.d.). Google Patents. Retrieved from

  • Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins. (n.d.). ACS Publications. Retrieved from [Link]

  • Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation. (2018). Royal Society Publishing. Retrieved from [Link]

  • MDM2 inhibition in AML: trial updates. (2019). YouTube. Retrieved from [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018). PubMed. Retrieved from [Link]

  • Deep‐Learning‐Based Approaches for Rational Design of Stapled Peptides With High Antimicrobial Activity and Stability. (2025). ResearchGate. Retrieved from [Link]

  • Passive Membrane Permeability of Sizable Acyclic β-Hairpin Peptides. (n.d.). PubMed Central. Retrieved from [Link]

  • Solid-Phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Comparison between cyclic peptides, their linear counterparts, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Structural Advances in Constrained Helical Peptides. (n.d.). PubMed Central. Retrieved from [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Fmoc-D-Aph(D-Hor)-OH in Solid-Phase Peptide Synthesis

Introduction: The Strategic Incorporation of Non-Canonical Amino Acids In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids (ncAAs) has become a cornerstone for the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Non-Canonical Amino Acids

In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids (ncAAs) has become a cornerstone for the development of novel therapeutics with enhanced properties.[1][2][3] Fmoc-D-Aph(D-Hor)-OH, a derivative of D-phenylalanine, is a specialized building block employed in Solid-Phase Peptide Synthesis (SPPS) to introduce unique structural motifs into peptide sequences.[4] The incorporation of D-amino acids, such as the D-Aminophenylalanine (D-Aph) and D-Homophenylalanine (D-Hor) moieties within this reagent, can significantly improve the stability of peptides against enzymatic degradation, prolonging their biological activity.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-D-Aph(D-Hor)-OH in SPPS.

The core principle of SPPS lies in the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function of the amino acid is central to this process.[8] Its base-lability allows for selective removal under mild conditions, preserving the acid-labile side-chain protecting groups, a concept known as orthogonality.[9][10]

Physicochemical Properties of Fmoc-D-Aph(D-Hor)-OH

A thorough understanding of the building block's properties is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C29H26N4O7[4][11]
Molecular Weight 542.54 g/mol [4][11]
Appearance Off-white powder[4]
Purity ≥ 95%[4]
Storage Conditions Store at <-15°C[11]

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-Aph(D-Hor)-OH using a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.[12]

Core Synthesis Workflow

The following diagram illustrates the fundamental cycle of SPPS.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Prepare Resin Wash1 Washing Deprotection->Wash1 2. Remove Fmoc Coupling Amino Acid Coupling Wash1->Coupling 3. Neutralize Wash2 Washing Coupling->Wash2 4. Add next aa Repeat Repeat Cycle Wash2->Repeat 5. Check completion Repeat->Deprotection N-1 cycles Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Methodology

1. Resin Preparation and Swelling:

  • Place the Wang resin (e.g., 100-200 mesh) in a reaction vessel.[12]

  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

2. First Amino Acid Loading (if not pre-loaded):

  • This step is for bare Wang resin. If using a pre-loaded resin, proceed to step 3.

  • The first Fmoc-amino acid is typically loaded onto the resin using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

3. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.[6][12][13]

  • Agitate the mixture for 5-10 minutes. The piperidine acts as a base to remove the Fmoc group via a β-elimination mechanism, liberating a free amine on the resin-bound amino acid.[6][13][14]

  • Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

4. Coupling of Fmoc-D-Aph(D-Hor)-OH:

  • Activation: In a separate vial, dissolve Fmoc-D-Aph(D-Hor)-OH (3-5 equivalents relative to resin loading) and a coupling agent in DMF. Due to the potentially sterically hindered nature of this non-canonical amino acid, a potent coupling reagent is recommended.[15]

    • Recommended Coupling Reagents:

      • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with an activating base like N,N-Diisopropylethylamine (DIEA).[14]

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA or 2,4,6-collidine, particularly effective for hindered couplings.[12]

      • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) , a newer generation coupling reagent with high efficiency.[16]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours. For sterically hindered amino acids, extended coupling times may be necessary.[12][15]

  • Monitoring Coupling Completion: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of the resin to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, the coupling step should be repeated.[17]

5. Washing:

  • After a successful coupling, drain the reaction mixture.

  • Wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

  • A final wash with Dichloromethane (DCM) can be performed to prepare the resin for the next cycle.

6. Peptide Chain Elongation:

  • Repeat steps 3, 4, and 5 for each subsequent amino acid in the desired peptide sequence.

7. Final Fmoc Deprotection:

  • Once the entire peptide sequence is assembled, perform a final Fmoc deprotection as described in step 3.

8. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.[18]

  • Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is TFA/TIS/H2O (95:2.5:2.5) , where TFA is trifluoroacetic acid and TIS is triisopropylsilane, a scavenger to prevent side reactions.

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1.5-2 hours with occasional swirling.[19] This step cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups.[19][20]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[19]

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[18][19]

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash to remove residual scavengers and dissolved protecting group fragments.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[21][22]

RP-HPLC Purification Protocol

HPLC_Protocol Preparation Crude Peptide Dissolution (e.g., in aqueous Acetonitrile) Injection Sample Injection Preparation->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (214 nm & 280 nm) Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis & Lyophilization Collection->Analysis

Caption: Standard protocol for RP-HPLC purification of peptides.

  • Column: A C18 stationary phase is generally suitable for peptide purification.[23]

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile[23]

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. An initial broad gradient (e.g., 5-65% B over 30 minutes) can be used for scouting, followed by an optimized shallower gradient for purification.[23][24]

  • Detection: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[23]

  • Collect the fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Characterization
  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using techniques like LC-MS to verify the incorporation of Fmoc-D-Aph(D-Hor)-OH and the overall sequence integrity.[21][25]

  • Amino Acid Analysis: Can be used to confirm the amino acid composition of the final peptide.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance from the non-canonical amino acid.[15]- Insufficient activation time or reagent equivalents.- Peptide aggregation on the resin.- Use a more potent coupling reagent like HATU or COMU.[16][26]- Increase coupling time and/or perform a double coupling.- Use microwave-assisted SPPS to enhance coupling efficiency.[15]
Incomplete Fmoc Deprotection - Insufficient deprotection time.- Degradation of piperidine solution.- Extend deprotection time or perform a second deprotection step.- Use a fresh solution of 20% piperidine in DMF.
Diketopiperazine Formation - Base-catalyzed cyclization of the N-terminal dipeptide, especially with Pro or Gly at the C-terminus.[14]- This is a known side reaction in SPPS.[27] For sequences prone to this, specific strategies like in-situ neutralization coupling can be employed.
Low Cleavage Yield - Incomplete cleavage from the resin.- Adsorption of the peptide to the resin.- Extend the cleavage time.- Ensure the peptide is fully precipitated from the cleavage mixture.

Conclusion

Fmoc-D-Aph(D-Hor)-OH is a valuable reagent for introducing D-amino acid character into synthetic peptides, thereby enhancing their therapeutic potential.[4][5] A successful synthesis relies on a systematic approach, including the appropriate choice of coupling reagents to overcome potential steric hindrance, diligent monitoring of reaction completion, and robust purification and analytical techniques. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently incorporate this and other non-canonical amino acids into their peptide synthesis workflows.

References

  • Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Fmoc Solid-Phase Peptide Synthesis | Request PDF. ResearchGate. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Methods for Removing the Fmoc Group. SpringerLink. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • D-amino acid peptides. LifeTein. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Fmoc-D-4-Aminophe(L-Hydroorotyl) | C29H26N4O7. PubChem. [Link]

  • Cleavage from Wang Resin. Aapptec Peptides. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]

  • D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. PubMed. [Link]

  • Cleavage of synthetic peptides.
  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. ASM Journals. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC - NIH. [Link]

Sources

Application

Mastering the Dissolution of Fmoc-D-Aph(D-Hor)-OH for Solid-Phase Peptide Synthesis: An Application Guide

Introduction: Navigating the Challenges of Incorporating Complex Amino Acid Derivatives The synthesis of peptides with enhanced biological activity and stability often necessitates the incorporation of non-standard amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Incorporating Complex Amino Acid Derivatives

The synthesis of peptides with enhanced biological activity and stability often necessitates the incorporation of non-standard amino acid derivatives. Fmoc-D-Aph(D-Hor)-OH, a specialized building block, is crucial for developing novel therapeutics, particularly in oncology and neurobiology.[1][2] Its unique structure, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a complex side chain, allows for the creation of peptides with improved efficacy and specificity.[1][3][4] However, the very complexity that imparts these desirable properties can also present challenges during solid-phase peptide synthesis (SPPS), most notably in the initial dissolution step.

Inadequate solubilization of an Fmoc-amino acid can lead to incomplete coupling reactions, resulting in truncated or deletion peptide sequences. This not only diminishes the final yield but also complicates the purification process significantly. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal solvents and protocols for dissolving Fmoc-D-Aph(D-Hor)-OH, ensuring its efficient incorporation into the growing peptide chain.

Physicochemical Properties of Fmoc-D-Aph(D-Hor)-OH

A thorough understanding of the molecular characteristics of Fmoc-D-Aph(D-Hor)-OH is fundamental to selecting an appropriate solvent system.

PropertyValueSource
Molecular Formula C29H26N4O7[4][5]
Molecular Weight 542.54 g/mol [5]
Appearance White to off-white powder[4]
Purity ≥ 96% (HPLC)[4]
Storage Conditions Room Temperature or Refrigerated[4][6]

The molecule's structure is characterized by the large, nonpolar Fmoc group and a more polar side chain containing amide and carboxyl functionalities. This amphipathic nature dictates the need for a solvent that can effectively solvate both the hydrophobic and hydrophilic regions of the molecule.

Solvent Selection for SPPS: A Mechanistic Perspective

The primary solvents employed in Fmoc-based SPPS are polar aprotic solvents.[7] Their primary roles are to:

  • Effectively dissolve the Fmoc-amino acids and coupling reagents.

  • Swell the solid-phase resin to ensure accessibility of the reactive sites.

  • Minimize aggregation of the growing peptide chain.

The most commonly used solvents in this class are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).

Comparative Analysis of Primary Solvents
SolventKey AdvantagesKey Disadvantages
N,N-Dimethylformamide (DMF) - Excellent resin swelling properties.[8] - Good solubilizing power for most Fmoc-amino acids.[9] - Cost-effective.- Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[9]
N-Methyl-2-pyrrolidone (NMP) - Superior solvating properties compared to DMF for many compounds. - Higher boiling point, making it suitable for microwave-assisted SPPS.- More viscous than DMF, which can slow down washing steps. - Higher cost.
Dimethyl sulfoxide (DMSO) - Exceptional solubilizing power for a wide range of organic compounds, including those with poor solubility in other solvents.[10] - Can disrupt secondary structures and reduce peptide aggregation.- Can be challenging to remove completely during washing steps. - Hygroscopic, requiring careful handling to avoid water contamination.

Experimental Protocols for Dissolving Fmoc-D-Aph(D-Hor)-OH

The following protocols provide a systematic approach to achieving complete dissolution of Fmoc-D-Aph(D-Hor)-OH for successful incorporation in SPPS.

Protocol 1: Standard Dissolution in DMF

This protocol is the recommended starting point for dissolving Fmoc-D-Aph(D-Hor)-OH.

Materials:

  • Fmoc-D-Aph(D-Hor)-OH

  • High-purity, amine-free DMF

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the required amount of Fmoc-D-Aph(D-Hor)-OH in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration for your SPPS protocol (typically 0.2 M to 0.5 M).

  • Initial Mixing: Vortex the vial for 1-2 minutes at room temperature.

  • Sonication (if necessary): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minute intervals. Monitor the solution visually for complete dissolution. Avoid excessive sonication time to prevent potential degradation.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use in the synthesizer.

Protocol 2: Enhanced Dissolution using a DMF/DMSO Co-solvent System

For instances where complete dissolution in DMF is challenging, a co-solvent system with DMSO can be employed.

Materials:

  • Fmoc-D-Aph(D-Hor)-OH

  • High-purity, amine-free DMF

  • High-purity DMSO (anhydrous)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the Fmoc-D-Aph(D-Hor)-OH in a clean, dry vial.

  • Co-solvent Preparation: Prepare a co-solvent mixture of DMF and DMSO. A common starting ratio is 1:1 (v/v). For particularly difficult cases, the proportion of DMSO can be increased.

  • Solvent Addition: Add the co-solvent mixture to the vial to the desired final concentration.

  • Mixing and Sonication: Follow steps 3 and 4 from Protocol 1. The enhanced solvating power of DMSO should facilitate complete dissolution.

  • Visual Inspection: Confirm a clear, particulate-free solution before proceeding with the coupling reaction.

Troubleshooting and Best Practices
  • Use High-Purity Solvents: The quality of the solvent is paramount. The presence of water or amine impurities can lead to side reactions and incomplete dissolution.

  • Gentle Warming: In some cases, gentle warming (to approximately 30-40°C) can aid dissolution. However, this should be done with caution and for a minimal duration to avoid any potential degradation of the Fmoc-amino acid.

  • Freshly Prepare Solutions: It is always recommended to prepare solutions of Fmoc-D-Aph(D-Hor)-OH immediately before use to minimize the risk of degradation.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting the optimal solvent system for dissolving Fmoc-D-Aph(D-Hor)-OH.

Solvent_Selection_Workflow start Start: Prepare Fmoc-D-Aph(D-Hor)-OH Solution protocol1 Protocol 1: Use 100% DMF start->protocol1 check1 Is the solution clear and fully dissolved? protocol1->check1 proceed Proceed to SPPS Coupling check1->proceed Yes protocol2 Protocol 2: Use DMF/DMSO Co-solvent (e.g., 1:1) check1->protocol2 No check2 Is the solution clear and fully dissolved? protocol2->check2 check2->proceed Yes troubleshoot Troubleshoot: - Increase DMSO ratio - Gentle warming - Extended sonication check2->troubleshoot No troubleshoot->protocol2

Caption: Decision workflow for solvent selection.

Conclusion

The successful incorporation of complex amino acid derivatives like Fmoc-D-Aph(D-Hor)-OH is critical for the advancement of peptide-based therapeutics. While its intricate structure presents dissolution challenges, a systematic approach to solvent selection and preparation can ensure high coupling efficiencies. This guide recommends starting with high-purity DMF and escalating to a DMF/DMSO co-solvent system if necessary, coupled with mechanical aids such as vortexing and sonication. By adhering to these protocols and best practices, researchers can confidently utilize Fmoc-D-Aph(D-Hor)-OH to synthesize novel peptides with enhanced biological properties.

References

  • Chem-Impex. Fmoc-L-Aph(D-Hor)-OH. Available at: [Link]

  • ResearchGate. Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. Available at: [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available at: [Link]

  • Chem-Impex. Fmoc-D-Aph(D-Hor)-OH. Available at: [Link]

  • Chem-Impex. Fmoc-L-Aph(D-Hor)-OH. Available at: [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • National Institutes of Health. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Available at: [Link]

  • ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Available at: [Link]

  • Chem-Impex. Fmoc-D-Aph(L-Hor)-OH. Available at: [Link]

  • Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH? Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Taylor & Francis Online. Full article: Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Available at: [Link]

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available at: [Link]

  • ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Available at: [Link]

  • PubChem. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S). Available at: [Link]-)

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists Incorporating D-Amino Acids

Introduction: The Rationale for D-Amino Acid Incorporation in GnRH Receptor Antagonists Gonadotropin-Releasing Hormone (GnRH), a decapeptide, is a critical regulator of the reproductive endocrine system. It stimulates th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for D-Amino Acid Incorporation in GnRH Receptor Antagonists

Gonadotropin-Releasing Hormone (GnRH), a decapeptide, is a critical regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control steroidogenesis and gametogenesis. Consequently, antagonists of the GnRH receptor (GnRHR) are powerful therapeutic agents for a range of hormone-dependent diseases, including prostate cancer, endometriosis, and uterine fibroids.

Native GnRH has a very short half-life, making it unsuitable for therapeutic use. The development of GnRH antagonists has therefore focused on creating synthetic peptide analogs with improved stability and receptor binding affinity. A key strategy in this endeavor has been the substitution of specific L-amino acids in the native GnRH sequence with non-natural D-amino acids. This modification serves a dual purpose:

  • Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This substitution significantly increases the peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life.

  • Conformational Constraint and Increased Affinity: The incorporation of D-amino acids induces specific conformational changes in the peptide backbone. These altered conformations can lead to a higher binding affinity for the GnRH receptor, resulting in more potent and durable receptor blockade.

This guide provides a detailed overview of the synthetic strategies, protocols, and characterization methods for developing potent and stable GnRH receptor antagonists through the strategic incorporation of D-amino acids.

Part 1: Synthetic Strategies and Workflow

The synthesis of D-amino acid-containing GnRH antagonists is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages in terms of purification and efficiency over traditional liquid-phase synthesis.

The Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for SPPS of a GnRH antagonist is a cyclical process of deprotection, coupling, and washing steps, all performed while the growing peptide chain is anchored to an insoluble resin support.

spss_workflow cluster_resin Resin Bead cluster_cycle Iterative Synthesis Cycle start Resin with Linker deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF, IPA) deprotection->wash1 Repeat for each amino acid coupling 3. Amino Acid Coupling (D- or L-AA, HBTU/HOBt) wash1->coupling Repeat for each amino acid wash2 4. Washing (DMF) coupling->wash2 Repeat for each amino acid wash2->deprotection Repeat for each amino acid cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) wash2->cleavage After final AA purification Purification (RP-HPLC) cleavage->purification analysis Analysis & Characterization (Mass Spec, HPLC) purification->analysis

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a GnRH antagonist.

Key Considerations for Synthesis
  • Resin and Linker Selection: The choice of resin and linker is critical for successful synthesis. For peptide acids, a Wang or Rink Amide resin is commonly employed. The linker's stability to the repeated deprotection steps and its lability under the final cleavage conditions are paramount.

  • Protecting Group Strategy: The most prevalent strategy is the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (e.g., t-Butyl, Trityl) for amino acid side chains. This orthogonal protection scheme allows for selective deprotection at each step.

  • Coupling Reagents: Efficient amide bond formation is crucial for high-yield synthesis. Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), in combination with an additive like ethyl cyanohydroxyiminoacetate (Oxyma), or phosphonium/aminium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are widely used to minimize racemization and ensure complete coupling.

Part 2: Detailed Synthetic Protocol - Synthesis of a Representative GnRH Antagonist (e.g., Degarelix)

This protocol outlines the synthesis of Degarelix, a third-generation GnRH antagonist that contains five D-amino acids.

Sequence: Ac-D-Nal-D-Cpa-D-Pal-Ser-Aph(Hor)-D-Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH2

Materials and Reagents
Reagent Supplier Purity Purpose
Rink Amide MBHA ResinSigma-Aldrich>99%Solid support
Fmoc-protected Amino Acids (L- and D-isomers)Bachem>99%Peptide building blocks
HBTUChem-Impex>99.5%Coupling reagent
N,N-Diisopropylethylamine (DIPEA)Fisher Sci.>99%Activation base
PiperidineAcros>99%Fmoc deprotection
N,N-Dimethylformamide (DMF)VWRPeptide gradeSolvent
Trifluoroacetic acid (TFA)Halocarbon>99.5%Cleavage reagent
Triisopropylsilane (TIS)Oakwood>98%Scavenger
Dichloromethane (DCM)MacronHPLC gradeSolvent
Acetic AnhydrideJ.T. Baker>99%N-terminal acetylation
Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the linker.

  • Washing: Wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (2x), and DMF (3x).

  • First Amino Acid Coupling (D-Ala):

    • Pre-activate Fmoc-D-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

  • Washing: Wash the resin as described in step 3.

  • Iterative Cycles: Repeat steps 2, 4, and 5 for each subsequent amino acid in the sequence (Pro, Ilys, Leu, etc.), ensuring to use the correct D- or L-amino acid isomer.

  • N-terminal Acetylation: After the final amino acid (D-Nal) is coupled and deprotected, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and shake for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Part 3: Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC on a C18 column.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is typically effective.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

Characterization
  • Analytical RP-HPLC: Assess the purity of the collected fractions using a similar gradient on an analytical C18 column. Fractions with >98% purity should be pooled.

  • Mass Spectrometry (MS): Confirm the identity of the purified peptide by Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry. The observed molecular weight should match the calculated theoretical mass.

Analysis Expected Result Parameter
Analytical HPLCPurity > 98%Peak Area
ESI-MS[M+H]+ = Theoretical Mass ± 0.5 DaMolecular Weight

Part 4: In Vitro Bioactivity Assessment

The biological activity of the synthesized GnRH antagonist is determined by its ability to inhibit GnRH-induced signaling in a cell-based assay.

GnRH Receptor Binding Assay

This competitive binding assay measures the affinity of the synthesized antagonist for the GnRH receptor.

binding_assay cluster_assay Competitive Binding Assay reagents GnRH Receptor (cell membrane prep) Labeled GnRH Agonist (e.g., [125I]-Buserelin) Synthesized Antagonist (variable conc.) incubation Incubate to Equilibrium reagents->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation detection Quantify Bound Labeled Agonist (Gamma Counter) separation->detection analysis Calculate IC50 detection->analysis

Figure 2: Workflow for a competitive GnRH receptor binding assay.

Inositol Phosphate (IP-1) Accumulation Assay

The GnRH receptor is a Gq-coupled GPCR. Its activation leads to the production of inositol phosphates. This functional assay measures the ability of the antagonist to block GnRH-induced IP-1 accumulation.

Protocol:

  • Cell Culture: Plate cells expressing the human GnRH receptor (e.g., CHO-K1 cells) in a 96-well plate.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the synthesized antagonist for 30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a GnRH agonist (e.g., Buserelin) at its EC80 value and incubate for 1 hour.

  • Lysis and Detection: Lyse the cells and measure IP-1 accumulation using a commercially available HTRF or ELISA kit.

  • Data Analysis: Plot the response against the antagonist concentration and determine the IC50 value.

Conclusion

The strategic incorporation of D-amino acids is a cornerstone of modern GnRH receptor antagonist design. This approach, combined with robust SPPS methodologies and rigorous purification and characterization, enables the development of potent, stable, and clinically effective therapeutic peptides. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers engaged in the discovery and development of novel GnRH-based therapeutics.

References

  • Title: Solid-Phase Peptide Synthesis (SPPS) Source: Wikipedia URL: [Link]

  • Title: Degarelix: a new GnRH receptor antagonist for the treatment of prostate cancer Source: Future Oncology URL: [Link]

  • Title: Fmoc solid phase peptide synthesis: a practical approach Source: Oxford University Press URL: [Link]

  • Title: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) Source: Wikipedia URL: [Link]

  • Title: Kaiser test Source: Wikipedia URL: [Link]

  • Title: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Source: Bio-Rad URL: [Link]

  • Title: Inositol phosphate Source: Wikipedia URL: [Link]

Application

Application Note: Strategic Cleavage of Peptides Containing Fmoc-D-Aph(D-Hor)-OH and Other Complex Non-Canonical Residues

Introduction: The Challenge of Complex Peptides The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the design of therapeutics with enhanced s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Complex Peptides

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the design of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles[1][2][3]. One such building block, Fmoc-D-Aph(D-Hor)-OH, represents a class of structurally complex derivatives used to introduce specific conformational constraints or pharmacophoric elements[4][5]. Its full chemical name is (2R)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[6]. The "D-Hor" component refers to a dihydrouracil-based moiety attached to the D-aminophenylalanine (D-Aph) core, presenting unique challenges during the final and most critical stage of solid-phase peptide synthesis (SPPS): the global deprotection and cleavage from the solid support.

The final acidolysis step, typically performed with trifluoroacetic acid (TFA), must efficiently remove all side-chain protecting groups and release the peptide from the resin without generating deleterious side products[1]. During this process, highly reactive cationic species are liberated from the protecting groups and the resin linker[7][8]. These electrophiles can irreversibly modify nucleophilic residues within the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to a heterogeneous and impure final product[7]. The intricate structure of the D-Aph(D-Hor)-OH side chain itself may be susceptible to acid-catalyzed degradation or modification.

This guide provides a comprehensive framework for designing robust cleavage cocktails and protocols tailored for peptides containing Fmoc-D-Aph(D-Hor)-OH and other sensitive, non-canonical residues. It emphasizes a logic-driven approach to scavenger selection to preemptively neutralize reactive intermediates and ensure the highest possible purity of the crude peptide product.

The Mechanism of Acid Cleavage and the Genesis of Side Reactions

In Fmoc-based SPPS, the final cleavage is a concerted reaction where a strong acid, overwhelmingly TFA, protonates and cleaves the acid-labile linker anchoring the peptide to the resin. Simultaneously, it removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf)[9].

The primary source of side reactions is the generation of stable carbocations. For instance:

  • The tert-butyl (tBu) group from Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), and Trp(Boc) is released as a tert-butyl cation .

  • The trityl (Trt) group from Cys(Trt), Asn(Trt), Gln(Trt), and His(Trt) is released as a trityl cation .

  • The Pbf group from Arg(Pbf) generates a complex sulfonyl-containing cation.

These cations are potent electrophiles that will readily and irreversibly alkylate electron-rich, nucleophilic residues, particularly the indole ring of Tryptophan. This necessitates the addition of "scavengers" to the cleavage cocktail—nucleophilic species designed to intercept and quench these reactive intermediates before they can damage the desired peptide[8][9].

Designing the Optimal Cleavage Cocktail: A Scavenger Selection Guide

The composition of the cleavage cocktail is dictated entirely by the amino acid sequence of the target peptide. A "one-size-fits-all" approach is inadequate and often leads to suboptimal results. The selection of scavengers is a rational process based on the potential side reactions.

The Core Component: Trifluoroacetic Acid (TFA)

TFA is the primary reagent, typically used at a concentration of 90-95% (v/v). Its high acidity is sufficient to cleave most standard linkers (e.g., Rink Amide, Wang) and protecting groups within 2-4 hours at room temperature[10].

Essential Scavengers: Function and Application

A thoughtfully designed cocktail contains a synergistic mix of scavengers to address a wide range of reactive species.

ScavengerTypical % (v/v)Primary Function & MechanismTarget Residues / Protecting Groups
Triisopropylsilane (TIS) 2.0 - 5.0%Carbocation Reducer. A powerful hydride donor that reduces carbocations (e.g., trityl, Pbf cations) to inert alkanes.[11][12] Also effective at reducing some S-protecting groups.[13][14]Trp, Cys(Trt), His(Trt), Arg(Pbf)
Water (H₂O) 2.5 - 5.0%General Carbocation Scavenger. Reacts with tert-butyl cations to form tert-butanol. Helps suppress aspartimide formation.All tBu-protected residues (Asp, Glu, Ser, Thr, Tyr)
1,2-Ethanedithiol (EDT) 1.0 - 2.5%Soft Nucleophile & Reducing Agent. Excellent scavenger for trityl and t-butyl cations. Prevents oxidation of Met and Cys.[15] Assists in the removal of Trt groups.Cys(Trt), Met, Trp
Thioanisole 2.0 - 5.0%Soft Nucleophile. Prevents re-attachment of cations to Trp and Met. Can assist in the removal of Arg(Pbf) protecting groups.[9]Arg(Pbf), Met, Trp
Phenol 2.0 - 5.0%Aromatic Nucleophile. Protects the Tyr side chain from modification and scavenges various cations.Tyr, Trp
Dithiothreitol (DTT) 5% (w/v)Reducing Agent. A less odorous alternative to EDT for preventing Cys oxidation and reducing Met(O).[16][17]Cys, Met

Expert Insight: For peptides containing the D-Aph(D-Hor)-OH residue, the primary concern is the stability of the complex side chain under strong acid. While specific data is limited, the presence of amide and aromatic functionalities suggests a need for robust cation scavenging to prevent adventitious alkylation. Therefore, a cocktail containing TIS is highly recommended as a starting point.

Visualization of the Cleavage Workflow

The following diagram illustrates the logical flow from peptide-resin to purified product, emphasizing the central role of the cleavage step.

Cleavage_Workflow cluster_synthesis SPPS cluster_cleavage Cleavage & Deprotection cluster_workup Work-Up & Purification Resin Peptide-Resin Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Reaction Incubate Resin with Cocktail (2-4h, RT) Cocktail->Reaction Filtration Filter to Separate Resin Reaction->Filtration Precipitation Precipitate Peptide (Cold Ether) Filtration->Precipitation Wash Wash & Dry Crude Peptide Precipitation->Wash Purification Purify via RP-HPLC Wash->Purification Final Lyophilize to Obtain Final Peptide Purification->Final

Caption: General workflow for peptide cleavage and purification.

Validated Protocols for Peptides Containing D-Aph(D-Hor)-OH

Safety Precaution: All procedures involving TFA and thiol-based scavengers must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Initial Test Cleavage (Mandatory)

Before committing the bulk of your resin, always perform a small-scale test cleavage on 10-20 mg of peptide-resin to optimize conditions and confirm the identity of your product via LC-MS[8].

Protocol 1: The Robust "Go-To" Cocktail (Recommended for D-Aph(D-Hor)-OH)

This cocktail is designed for peptides containing a mix of sensitive residues, including Trp, Met, Cys, and Arg, and is the recommended starting point for sequences with complex ncAAs like D-Aph(D-Hor)-OH.

Reagent B Composition: [16]

  • Trifluoroacetic Acid (TFA): 88% (v/v)

  • Phenol: 5% (v/v)

  • Water: 5% (v/v)

  • Triisopropylsilane (TIS): 2% (v/v)

Step-by-Step Methodology:

  • Preparation: Weigh the dry peptide-resin (e.g., 0.1 mmol scale) and place it into a suitable reaction vessel (e.g., a 10 mL fritted syringe or glass reaction vessel).

  • Cocktail Addition: Freshly prepare 10 mL of the cleavage cocktail per gram of resin. For a 0.1 mmol synthesis on 0.5 g/mmol resin, this would be ~200 mg of resin, requiring ~2 mL of cocktail. Add the cocktail to the resin.

  • Reaction: Stopper the vessel and gently agitate at room temperature for 2-3 hours. Longer times (up to 4 hours) may be needed if multiple Arg(Pbf) residues are present[10].

  • Filtration: Drain the TFA solution containing the cleaved peptide into a clean 50 mL conical tube.

  • Resin Wash: Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether (e.g., add ~40 mL of ether to ~4 mL of filtrate). A white precipitate of the crude peptide should form immediately.

  • Isolation: Centrifuge the suspension (4000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether to remove residual scavengers[10].

  • Drying: After the final wash, carefully decant the ether and dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis & Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis and subsequent purification by RP-HPLC.

Protocol 2: The Thiol-Intensive Cocktail (For Cysteine-Rich Peptides)

When a peptide contains multiple Cysteine residues, preventing oxidation and ensuring complete removal of Trt groups is paramount.

Reagent K Composition (Modified):

  • Trifluoroacetic Acid (TFA): 90% (v/v)

  • Water: 2.5% (v/v)

  • 1,2-Ethanedithiol (EDT): 2.5% (v/v)

  • Thioanisole: 2.5% (v/v)

  • Triisopropylsilane (TIS): 2.5% (v/v)

Methodology: Follow the same step-by-step procedure as outlined in Protocol 4.2. The presence of EDT and thioanisole provides a highly reducing environment and efficiently scavenges trityl cations[15].

Mechanistic Insights: How Scavengers Protect Your Peptide

Understanding the mechanism of scavenger action is key to troubleshooting and protocol optimization. The diagram below illustrates how TIS prevents the common side reaction of Trp alkylation by a tert-butyl cation.

Scavenger_Mechanism Trp Tryptophan (Nucleophile) Alkylated_Trp Alkylated Trp (Side Product) Trp->Alkylated_Trp + tBu_cation tert-Butyl Cation (Electrophile) tBu_cation->Alkylated_Trp TIS TIS (Hydride Donor) Isobutane Isobutane (Inert Gas) TIS->Isobutane + H- tBu_cation2 tert-Butyl Cation tBu_cation2->Isobutane

Caption: Mechanism of TIS preventing Trp alkylation.

Troubleshooting Common Cleavage Problems

ProblemPotential Cause(s)Recommended Solution(s)
Low Peptide Yield Incomplete cleavage from resin.Extend cleavage time to 4 hours. Ensure sufficient volume of cleavage cocktail is used (10-25 mL/g resin).
Incomplete Deprotection Insufficient cleavage time, especially for Arg(Pbf/Pmc).Increase reaction time to 3-6 hours. Consider adding thioanisole to the cocktail to assist Pbf removal.[9]
Extra Peaks in LC-MS (+56 Da) tert-Butylation of Trp, Met, or Cys.Ensure an effective carbocation scavenger (TIS, water, EDT) is present in the cocktail.[9]
Oxidation of Met or Cys Exposure to air during cleavage/workup.Use a thiol scavenger (EDT or DTT).[15][16] Degas solvents and blanket the reaction with Nitrogen/Argon.
Peptide is Insoluble after Precipitation Peptide aggregation.Minimize drying time after ether precipitation. Dissolve immediately in a strong solvent like neat DMSO, neat TFA, or hexafluoroisopropanol (HFIP) before diluting for HPLC.

Conclusion

The successful cleavage of peptides containing complex non-canonical amino acids like Fmoc-D-Aph(D-Hor)-OH is not a matter of chance, but a result of careful, rational design of the cleavage cocktail. By understanding the potential side reactions inherent to the peptide's sequence and preemptively including the appropriate scavengers, researchers can significantly enhance the purity of the crude product. This minimizes downstream purification challenges and maximizes the yield of the target molecule. The robust cocktail featuring TFA, water, phenol, and TIS (Protocol 4.2) serves as a powerful and reliable starting point for the vast majority of complex peptides, ensuring the integrity of both canonical and non-canonical residues during the final, critical step of synthesis.

References

  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]

  • CDN Scientific. Peptide Cleavage from Resin Protocol. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • CDN Scientific. Cleavage Cocktail Selection. [Link]

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • ACS Chemical Reviews. Noncanonical Amino Acids in Biocatalysis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubChem. Fmoc-D-4-Aminophe(L-Hydroorotyl). [Link]

  • NIH National Library of Medicine. Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]

  • NIH National Library of Medicine. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • Wikipedia. Triisopropylsilane. [Link]

  • Wiley Online Library. Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. [Link]

  • ResearchGate. Common side reactions in peptide synthesis occurring on resin. [Link]

  • ResearchGate. Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]

  • NIH National Library of Medicine. Non-Canonical Amino Acids in Analyses of Protease Structure and Function. [Link]

  • DTU Health Tech. SignalP 6.0. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Aspartimide Formation in Aph(Hor) Sequences

This is a specialized technical support guide designed for researchers synthesizing complex peptide therapeutics, specifically GnRH antagonists (e.g., Degarelix analogs) where Aph(Hor) [(4R)-4-((hydroorotyl)amino)-L-phen...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for researchers synthesizing complex peptide therapeutics, specifically GnRH antagonists (e.g., Degarelix analogs) where Aph(Hor) [(4R)-4-((hydroorotyl)amino)-L-phenylalanine] residues are present.

Executive Summary & Mechanistic Insight[1]

The "Difficult Sequence" Paradox

In the synthesis of GnRH antagonists, the presence of Aph(Hor) presents a dual challenge. While Aph(Hor) itself is sterically bulky and hydrophobic, often inducing on-resin aggregation, it is rarely the direct nucleophile in aspartimide formation.

Instead, the presence of Aph(Hor) creates a "Difficult Sequence" environment . The steric hindrance and aggregation caused by the hydroorotyl moiety often necessitate extended Fmoc-deprotection times or stronger base cocktails to ensure complete reaction. It is this prolonged exposure to base (Piperidine) that triggers the cyclization of upstream Aspartic Acid (Asp) residues into Aspartimide.[1]

The Mechanism:

  • Aggregation: Aph(Hor) promotes

    
    -sheet formation or steric shielding.
    
  • Compensation: The operator increases deprotection time/temperature to remove Fmoc from Aph(Hor) or subsequent residues.

  • Side Reaction: The extended base contact deprotonates the backbone amide of the residue

    
    -terminal to Asp (Asp-
    
    
    
    ). The nitrogen attacks the Asp side-chain ester (
    
    
    or
    
    
    ), forming the cyclic imide (Aspartimide, -18 Da).
  • Degradation: The imide hydrolyzes to

    
    -Asp and 
    
    
    
    -Asp (isopeptide) mixtures, which are often inseparable by HPLC.

Troubleshooting Guides & FAQs

Category A: Diagnosis & Root Cause Analysis

Q: I am seeing a -18 Da impurity and a split peak in my HPLC. Is this definitely Aspartimide? A: Likely, yes. The -18 Da mass shift corresponds to the loss of H₂O upon cyclization to the imide. However, if you subsequently performed an aqueous workup or long cleavage, the imide may have hydrolyzed (+18 Da), resulting in a net mass of 0 (isobaric with product) but a retention time shift.

  • Diagnostic Test: Treat a small resin sample with 5% Piperazine/0.1M HOBt (mild) vs. 20% Piperidine (standard) for 2 hours. If the impurity increases significantly with Piperidine, it is base-catalyzed Aspartimide.

Q: Does the Aph(Hor) residue itself degrade? A: The Hydroorotyl (Hor) group contains a dihydropyrimidine ring (a cyclic urea). While generally stable, it can undergo ring-opening (hydantoic acid derivatives) under extremely harsh basic conditions (e.g., high temperature + strong base). Do not confuse this with Aspartimide.

  • Differentiation: Aspartimide involves the Asp residue.[2][3] Hor degradation involves the Aph residue.

Category B: Prevention Strategies

Q: My sequence requires Aph(Hor). How do I optimize the deprotection cocktail to save the Asp residue? A: You must decouple "deprotection efficiency" from "basicity."

  • The Golden Standard: Use 0.1M HOBt (or Oxyma Pure) in your deprotection solution (e.g., 20% Piperidine/DMF).

  • Why? The acidic additive suppresses the ionization of the backbone amide nitrogen (the nucleophile) without significantly hindering the removal of the basic Fmoc group. This can reduce Aspartimide formation by >90%.

Q: Should I change my Asp protecting group? A: Yes. If Asp is followed by a small residue (Gly, Ser) or is in a sequence made "difficult" by Aph(Hor):

  • Standard: Fmoc-Asp(OtBu)-OH (High Risk).

  • Better: Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester). The bulkier ester sterically shields the

    
    -carbonyl from attack.
    
  • Best (Industrial Standard): Fmoc-Asp(OBno)-OH (Novabiochem).[1] This group is specifically designed to eliminate aspartimide in susceptible sequences.

Q: Can I use DBU to overcome the aggregation caused by Aph(Hor)? A: Avoid DBU if Asp is present. DBU is a non-nucleophilic but strong base that dramatically accelerates Aspartimide formation.

  • Alternative: If you must use DBU for coupling Aph(Hor), ensure all upstream Asp residues are protected with Asp(OMpe) or Asp(OBno). Alternatively, use elevated temperature (40°C) with Piperazine instead of DBU.

Optimized Experimental Protocol

Objective: Synthesize an Asp-containing peptide with downstream Aph(Hor) residues while minimizing Aspartimide (<0.5%).

Reagents
  • Deprotection Mix A (Mild): 20% Piperidine in DMF + 0.1 M HOBt .

  • Deprotection Mix B (Alternative): 10% Piperazine in NMP/EtOH (9:1) (Slower, but much lower side-reaction rate).[2]

  • Coupling: DIC/Oxyma Pure (Superior for aggregation prone sequences like Aph).

Step-by-Step Workflow
  • Asp Incorporation:

    • Couple Fmoc-Asp(OMpe)-OH instead of Asp(OtBu).

    • Note: If Asp(OtBu) is mandatory, proceed strictly with Mix A.

  • Post-Asp Elongation (The Critical Phase):

    • For every cycle after Asp is on the resin (especially when coupling or deprotecting Aph(Hor)):

    • Deprotection: Use Mix A (Piperidine/HOBt).

    • Time: Split deprotection into two short bursts: 2 min + 5 min. Do not extend beyond 10 mins.

    • Wash: Perform extensive flow washes with DMF immediately after deprotection to remove residual base.

  • Handling Aph(Hor):

    • Aph(Hor) is bulky. Ensure efficient coupling to avoid deletion sequences (which might tempt you to re-couple/re-deprotect).

    • Coupling: Use 4 eq AA / 4 eq DIC / 4 eq Oxyma Pure at 50°C for 45 mins.

    • Caution: Do not exceed 50°C for Asp-containing peptides in the presence of base.

  • Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.5). Aspartimide is base-catalyzed; acid cleavage does not reverse it, but it does not cause it.

Data Comparison: Impact of Additives
ConditionBaseAdditiveAspartimide Level (%)Fmoc Removal Efficiency
Standard 20% PiperidineNone12.5% High
Acidic Mod 20% Piperidine0.1M HOBt< 0.8% High
Weak Base 5% PiperazineNone< 0.5% Moderate (Slow on Aph)
Aggressive 2% DBU / 20% PipNone> 45.0% Very High

Visualizing the Mechanism & Solution

The following diagram illustrates the pathway of Aspartimide formation and the specific intervention points recommended above.

AspartimidePathway Start Fmoc-Asp(OtBu)-X-Peptide (On Resin) Base Base Exposure (Piperidine/DBU) Start->Base Deprotonation Amide Backbone Deprotonation (N-H -> N-) Base->Deprotonation AphEffect Aph(Hor) Aggregation Requires Extended Deprotection AphEffect->Base Increases Exposure Time Attack Nucleophilic Attack on Asp Side Chain Ester Deprotonation->Attack Cyclization Aspartimide Formation (Cyclic Imide, -18Da) Attack->Cyclization Hydrolysis Ring Opening (alpha/beta-Asp Peptides) Cyclization->Hydrolysis Aq. Workup Solution1 Solution 1: Add 0.1M HOBt (Suppresses Deprotonation) Solution1->Deprotonation BLOCKS Solution2 Solution 2: Use Asp(OMpe) (Steric Shielding) Solution2->Attack BLOCKS

Caption: Figure 1. Mechanism of base-catalyzed Aspartimide formation exacerbated by Aph(Hor)-induced aggregation, showing critical inhibition points via HOBt (electronic) and OMpe (steric).

References

  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-52.

  • Subirós-Funosas, R., et al. (2013). "Aspartimide formation in peptide chemistry: occurrence, prevention and removal." Tetrahedron, 69(36), 7733-7742.

  • Novabiochem/Merck. (2024). "Fmoc-Asp(OBno)-OH: A solution to aspartimide formation." Merck Technical Notes.

  • Eggen, I., et al. (2011). "Process for the production of Degarelix." US Patent 2011/0130538 A1. (Describes the synthesis of Aph(Hor) containing peptides and impurity profiles).

Sources

Optimization

Technical Support Center: Navigating the Moisture Sensitivity of Fmoc-Protected Unnatural Amino Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-protected unnatural amino acids. The incorporation of these specialized building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-protected unnatural amino acids. The incorporation of these specialized building blocks is pivotal for advancing peptide-based therapeutics and research tools. However, their unique structures can present challenges, chief among them being a sensitivity to moisture that can compromise experimental outcomes.

This guide is structured to provide you with not just protocols, but a deep, mechanistic understanding of the challenges and solutions. By explaining the "why" behind each recommendation, we aim to empower you to troubleshoot effectively and ensure the integrity of your synthesis.

Section 1: The Root of the Problem - Understanding Fmoc-Group Instability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and facile cleavage under basic conditions.[1] However, this base-lability is also the source of its vulnerability to moisture.

FAQ 1: How exactly does moisture lead to the degradation of Fmoc-protected amino acids?

Moisture, in the form of water, can facilitate the premature removal of the Fmoc group through a process of hydrolysis. While the primary deprotection strategy in SPPS involves a strong base like piperidine, water can act as a weak nucleophile or participate in a base-catalyzed hydrolysis, especially in the presence of trace basic impurities often found in solvents like Dimethylformamide (DMF).[2]

The generally accepted mechanism for base-induced Fmoc deprotection is a β-elimination reaction. This process is initiated by the abstraction of an acidic proton from the fluorenyl system.[1][3]

Mechanism of Base-Catalyzed Fmoc Deprotection

Moisture-Sensitive Fmoc-AA Workflow cluster_storage Storage & Preparation cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Store Store at -20°C in Desiccator Equilibrate Equilibrate to RT in Desiccator Store->Equilibrate Weigh Weigh Quickly in Dry Environment Equilibrate->Weigh Anhydrous_Solvent Use Anhydrous DMF/NMP Weigh->Anhydrous_Solvent Coupling Perform Coupling Reaction Anhydrous_Solvent->Coupling Monitor Monitor Coupling (e.g., Kaiser Test) Coupling->Monitor Low_Yield Low Coupling Efficiency or Low Final Yield? Monitor->Low_Yield Check_Purity Check Fmoc-AA Purity (HPLC) Low_Yield->Check_Purity Dry_Solvents Verify Solvent Anhydrousness Low_Yield->Dry_Solvents Double_Couple Implement Double Coupling Check_Purity->Double_Couple Dry_Solvents->Double_Couple

Caption: Recommended workflow for handling moisture-sensitive Fmoc-amino acids.

Troubleshooting Common Issues

Q1: My peptide synthesis has a low yield, and I suspect moisture contamination of my unnatural amino acid. What should I do?

A1: A low yield is a common symptom of premature Fmoc deprotection. The resulting free amino acid can be "double-added" during the subsequent coupling step, leading to a heterogeneous mixture of peptides and a lower yield of the desired product.

Troubleshooting Steps:

  • Verify Purity of the Fmoc-Amino Acid Stock: Before use in a synthesis, especially if moisture exposure is suspected, it is prudent to check the purity of the Fmoc-amino acid.

    • Protocol: HPLC Analysis of Fmoc-Amino Acid Purity

      • Accurately weigh a small amount (e.g., 1-2 mg) of the Fmoc-amino acid and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture).

      • Analyze the sample using reverse-phase HPLC (RP-HPLC) with a C18 column.

      • Use a gradient elution, for example, from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.

      • Monitor the elution profile at a wavelength where the Fmoc group absorbs strongly (around 265 nm or 301 nm).

      • Interpretation: A pure sample will show a single major peak. The presence of a secondary, earlier-eluting peak often corresponds to the more polar, unprotected amino acid. The peak area percentage can give a semi-quantitative measure of the degradation.

  • Ensure Anhydrous Conditions: The quality of your solvents is paramount. [2][3][4] * Use freshly opened, sealed bottles of peptide synthesis-grade DMF or NMP.

    • Consider using molecular sieves to dry your solvents, but be aware that this can introduce dust. A better practice is to purchase solvents in smaller bottles and use them promptly.

  • Implement a "Double Coupling" Strategy: If you suspect that a particular unnatural amino acid is partially deprotected, performing the coupling step twice can help to ensure that all available free amines on the resin are acylated with the correct amino acid.

Q2: I'm observing multiple peaks in my crude peptide's HPLC chromatogram after using a hygroscopic unnatural amino acid. How can I identify the issue?

A2: Multiple peaks often indicate the presence of deletion sequences (where the amino acid failed to couple) or insertion sequences (from double addition).

Identification and Mitigation:

  • Mass Spectrometry Analysis: Analyze the major peaks in your crude product by mass spectrometry.

    • A peak with a mass corresponding to your target peptide minus the mass of the unnatural amino acid suggests a deletion sequence . This could be due to incomplete coupling, which can be exacerbated by aggregation or steric hindrance, but also by reduced concentration of the active Fmoc-amino acid due to degradation.

    • A peak with a mass corresponding to your target peptide plus the mass of the unnatural amino acid suggests an insertion sequence (double addition), a classic sign of premature Fmoc deprotection.

  • Review Your Handling Protocol: Scrutinize your procedure for any steps where moisture could have been introduced. Did you allow the amino acid vial to warm to room temperature before opening? Was your DMF truly anhydrous?

  • Future Prevention: For particularly hygroscopic unnatural amino acids, consider preparing the activated amino acid solution immediately before adding it to the synthesis vessel, rather than letting it sit for an extended period.

Section 3: Proactive Quality Control

A small investment in quality control before starting a synthesis can save significant time and resources.

Protocol: Rapid Purity Check by Thin-Layer Chromatography (TLC)

For a quick, qualitative assessment of your Fmoc-unnatural amino acid's integrity:

  • Prepare a TLC plate.

  • Spot a small amount of the dissolved Fmoc-amino acid.

  • Develop the plate in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).

  • Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure Fmoc-amino acid should appear as a single, well-defined spot. The presence of a more polar spot (lower Rf value) could indicate the presence of the free amino acid, suggesting degradation.

By integrating these principles and protocols into your workflow, you can significantly enhance the reliability and success of your peptide syntheses involving moisture-sensitive Fmoc-protected unnatural amino acids.

References

  • Binette, J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available at: [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • ResearchGate. (n.d.). The hydrolysis reaction of FMOC-Cl. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Available at: [Link]

  • PubMed. (1988). Hydrophilicity of polar amino acid side-chains is markedly reduced by flanking peptide bonds. Journal of Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Liquid‐Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC‐Cl and Its Application to Different Origin Radix isatidis. Available at: [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Available at: [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • ResearchGate. (2021). Can contaminated dmf cause low yields in peptide synthesis?. Available at: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(3), 135-152. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Polar and Nonpolar Amino Acids: Key Insights. Available at: [Link]

  • MDPI. (2021). Comparative Investigation of Amino Acids Content in the Dry Extracts of Juno bucharica, Gladiolus Hybrid Zefir, Iris Hungarica, Iris Variegata and Crocus Sativus Raw Materials of Ukrainian Flora. Available at: [Link]

  • Caporale, A., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4993. Available at: [Link]

  • PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Available at: [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Available at: [Link]

  • ijpsr.com. (n.d.). analysis of amino acids by high performance liquid chromatography. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Comparing the polarities of the amino acids: Side-chain distribution coefficients between the vapor phase, cyclohexane, 1-octanol, and neutral aqueous solution. Available at: [Link]

  • Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Available at: [Link]

  • Royal Society of Chemistry. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Available at: [Link]

  • PubMed Central. (1993). Periodicity of polar and nonpolar amino acids is the major determinant of secondary structure in self-assembling oligomeric peptides. Available at: [Link]

  • PubMed. (1992). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study. Available at: [Link]

  • aapptec.com. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Available at: [Link]

  • PubMed. (2006). Hydration thermodynamic properties of amino acid analogues: a systematic comparison of biomolecular force fields and water models. Available at: [Link]

  • PubMed. (2007). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Available at: [Link]

  • PubMed. (2001). A comparison to Fmoc/tBu-amino acids in peptide synthesis. Available at: [Link]

Sources

Troubleshooting

Resolving Peak Broadening in HPLC of Aph(Hor) Peptides: A Technical Support Guide

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) of Aph(Hor) peptides. This guide is designed for researchers, scientists, and drug development professionals to di...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) of Aph(Hor) peptides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak broadening, ensuring robust and reproducible chromatographic performance. As Senior Application Scientists, we provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your method development and analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak broadening in HPLC and why is it a concern for Aph(Hor) peptide analysis?

Peak broadening refers to the increase in the width of a chromatographic peak as it passes through the HPLC system. Ideally, a peak should be sharp and symmetrical (Gaussian). Broad peaks can obscure the separation of the main peptide from closely eluting impurities, leading to inaccurate quantification and challenges in purification. For Aph(Hor) peptides, which may have complex structures or be part of a heterogeneous sample, maintaining sharp peaks is critical for accurate analysis and characterization.

Q2: What are the most common causes of peak broadening for peptides?

Peak broadening in peptide HPLC can stem from a variety of factors, often acting in combination. These can be broadly categorized as:

  • On-Column Effects: Interactions between the peptide and the stationary phase, such as secondary interactions with residual silanols on silica-based columns, or slow mass transfer kinetics.[1][2]

  • Mobile Phase Mismatches: An inappropriate mobile phase pH relative to the peptide's isoelectric point (pI), or an inadequate buffer concentration can lead to poor peak shape.[3]

  • System and Hardware Issues: Excessive extra-column volume (e.g., long tubing, large detector cells), poor column packing, or a contaminated guard column can all contribute to peak dispersion.[4]

  • Method Parameters: A suboptimal gradient slope, incorrect flow rate, or inappropriate temperature can negatively impact peak shape.[5][6]

Q3: I'm observing peak tailing specifically. What does this suggest?

Peak tailing, where the latter half of the peak is drawn out, is a common form of peak asymmetry. For peptides, this often points to strong, unwanted secondary interactions between the analyte and the stationary phase.[1] This can be particularly prevalent with silica-based columns where residual silanol groups can interact with basic amino acid residues in the peptide.[7] Another potential cause is metal-ion mediated adsorption, especially for peptides containing acidic residues like aspartic acid and glutamic acid.[8][9]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Peak Tailing

Peak tailing is a frequent challenge in the reversed-phase HPLC of peptides. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.

The mobile phase plays a crucial role in controlling the interactions between the peptide and the stationary phase.

  • The Role of Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide HPLC. It serves two main purposes: it lowers the mobile phase pH to protonate acidic silanol groups on the silica surface, minimizing secondary interactions, and it forms an ion pair with positively charged residues on the peptide, which can improve peak shape.[10][11] However, the concentration and type of ion-pairing agent can significantly impact chromatography.

    • Protocol: If you are observing tailing, consider adjusting the TFA concentration. While 0.1% is standard, for particularly basic peptides, a slightly higher concentration might be beneficial. Conversely, for LC-MS applications where TFA can cause ion suppression, lower concentrations or alternative ion-pairing agents like formic acid (FA) or difluoroacetic acid (DFA) are often used. Be aware that weaker acids like formic acid may provide less shielding of silanol groups, potentially leading to increased tailing.[12]

  • Investigating Metal Chelation: If your Aph(Hor) peptide contains acidic residues (Asp, Glu), peak tailing could be due to interactions with metal ions present in the HPLC system (e.g., stainless steel frits, column hardware) or the silica packing itself.[8][9] These interactions can be mitigated by adding a metal chelator to the mobile phase.

    • Protocol: Prepare a stock solution of a chelating agent like citric acid or medronic acid. Add a small amount (e.g., 1 ppm) to your mobile phase and observe the effect on peak shape. A significant improvement in symmetry would indicate that metal chelation is a key factor.[8]

The choice of HPLC column is critical. While C18 columns are widely used, not all are created equal.

  • Silica Purity and End-capping: The purity of the silica and the effectiveness of the end-capping process (which neutralizes residual silanols) have a direct impact on peak shape for basic peptides.[13] Columns with high-purity silica and thorough end-capping will exhibit less tailing.

  • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider trying a column with a different chemistry. For example, a column with a C8 or a phenyl-based stationary phase can offer different selectivity and may reduce problematic secondary interactions.[5] For very basic peptides, a column specifically designed for high pH stability might be a good option, allowing you to operate at a pH where the peptide is neutral.[5]

  • Temperature Effects: Increasing the column temperature can improve mass transfer kinetics and reduce viscosity, often leading to sharper peaks.[14][15] However, the effect of temperature on selectivity can be complex, and in some cases, resolution between closely eluting peaks might decrease.[13]

    • Protocol: Experiment with column temperatures in the range of 40-60°C. Monitor not only the peak width but also the resolution between your peptide of interest and any impurities.

  • Gradient Optimization: A shallow gradient is generally recommended for peptide separations to ensure good resolution.[5][16] If the gradient is too steep, the peptide may elute too quickly, leading to broader peaks.

    • Protocol: Start with a shallow gradient (e.g., 0.5-1% B per minute) and then gradually increase the slope to find the optimal balance between resolution and analysis time.[6]

G start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_tfa Adjust TFA Concentration check_mobile_phase->adjust_tfa If peptide is basic add_chelator Add Metal Chelator (e.g., Citric Acid) check_mobile_phase->add_chelator If peptide has acidic residues check_column Step 2: Assess Stationary Phase adjust_tfa->check_column add_chelator->check_column try_new_column Try Different Column Chemistry (e.g., C8, Phenyl) check_column->try_new_column check_method Step 3: Optimize Method Parameters try_new_column->check_method adjust_temp Increase Column Temperature check_method->adjust_temp optimize_gradient Optimize Gradient Slope adjust_temp->optimize_gradient resolved Peak Shape Improved optimize_gradient->resolved

Caption: A systematic workflow for troubleshooting peak tailing in peptide HPLC.

Guide 2: Addressing Peak Fronting

Peak fronting, where the first half of the peak is distorted, is less common than tailing but can still be problematic.

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[1]

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to front.[17]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.

    • Solution: Replace the guard column. If the problem persists, try reversing and flushing the analytical column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column may need to be replaced.[3]

Guide 3: Tackling General Peak Broadening

If your peaks are broad but symmetrical, the issue may be related to system performance or overall method parameters.

  • Minimize Extra-Column Volume: The volume of the HPLC system outside of the column can contribute significantly to peak broadening.

    • Protocol: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to avoid dead volumes. Use a detector cell with a volume appropriate for your column dimensions.[4]

  • Flow Rate: While less impactful for peptides than for small molecules, an excessively high flow rate can lead to broader peaks due to increased mass transfer resistance.[5]

    • Protocol: Evaluate the effect of reducing the flow rate on peak width.

  • Mobile Phase pH: The pH of the mobile phase should ideally be at least two pH units away from the pI of the peptide to ensure it is fully protonated or deprotonated.

    • Protocol: If the pI of your Aph(Hor) peptide is known, adjust the mobile phase pH accordingly. If the pI is unknown, you may need to empirically test different pH values.

ParameterPotential IssueRecommended ActionExpected Outcome
Mobile Phase pH Too close to peptide pIAdjust pH to be +/- 2 units from pISharper, more symmetrical peaks
Ion-Pairing Agent Insufficient concentration for basic peptidesIncrease TFA concentrationReduced peak tailing
Metal Contamination Chelation by acidic residuesAdd a chelating agent to the mobile phase[8]Reduced peak tailing
Column Temperature Slow mass transferIncrease temperature (e.g., 40-60°C)[14]Sharper peaks
Gradient Slope Too steepDecrease the gradient slope[5][16]Improved resolution and peak shape
Sample Overload Exceeding column capacityReduce injection volume or sample concentration[1]Elimination of peak fronting
Extra-Column Volume Excessive peak dispersionUse shorter, narrower tubing; smaller detector cell[4]Sharper peaks

Experimental Protocols

Protocol 1: Mobile Phase Optimization with a Chelating Agent

Objective: To determine if metal-ion mediated adsorption is contributing to peak tailing.

Materials:

  • Aph(Hor) peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Citric acid (or other suitable chelating agent)

  • Your standard HPLC system and column

Procedure:

  • Prepare Mobile Phase A (Aqueous): 99.9% Water / 0.1% TFA.

  • Prepare Mobile Phase B (Organic): 99.9% ACN / 0.1% TFA.

  • Prepare a 100 ppm stock solution of citric acid in water.

  • Prepare a modified Mobile Phase A: Add the appropriate volume of the citric acid stock solution to your Mobile Phase A to achieve a final concentration of 1 ppm.

  • Initial Analysis: Equilibrate the column with your standard mobile phases (without the chelating agent). Inject your Aph(Hor) peptide sample and record the chromatogram.

  • Analysis with Chelating Agent: Flush the system and equilibrate the column with the modified Mobile Phase A containing 1 ppm citric acid.

  • Inject the same Aph(Hor) peptide sample and record the chromatogram.

  • Compare the results: Analyze the peak shape (specifically the tailing factor) from both injections. A significant reduction in tailing in the presence of citric acid suggests that metal chelation is a key factor.[8]

Visualizing Peptide-Column Interactions

G cluster_0 Without Proper Ion-Pairing cluster_1 With TFA Ion-Pairing peptide_basic Basic Peptide (+ charge) silanol Residual Silanol (- charge) on Silica Surface peptide_basic->silanol Secondary Interaction (Tailing) peptide_tfa Peptide-TFA Ion Pair protonated_silanol Protonated Silanol (Neutral) peptide_tfa->protonated_silanol Reduced Interaction

Caption: The effect of an ion-pairing agent (TFA) on minimizing secondary interactions.

References

  • Biotage. (2023-01-30). How to improve peptide purification by altering the mobile phase pH. [Link]

  • Birdsall, R., Kellett, J., Yu, Y. Q., & Chen, W. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1128, 121773. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. [Link]

  • ResearchGate. (2023-05-05). Strange peak at HPLC?. [Link]

  • Lösungsfabrik. (2017-06-23). HPLC: What to do in case of peaks being too broad?. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • ACS Omega. (2022-12-01). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. [Link]

  • ALWSCI. (2025-02-11). What To Do When Chromatographic Peaks Are Wider in HPLC. [Link]

  • Quora. (2020-03-30). What causes peak broadening in HPLC?. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 241–279. [Link]

  • ResearchGate. (2025-08-10). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. [Link]

  • Waters Blog. (2019-10-02). Mobile Phase Additives for Peptide Characterization. [Link]

  • Waters. Influence and Control of Column Temperature in Successful Peptide Mapping. [Link]

  • Welch Materials. (2025-02-17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Element Lab Solutions. Reducing non-specific protein binding in HPLC. [Link]

  • Biotage. (2023-01-31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Almac. Analytical method development for synthetic peptide for purity and impurities content by UHPLC. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • Agilent Technologies. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • NIH. (2012-07-18). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins. [Link]

  • Agilent Community. HPLC: What to do in case of peaks being too broad?. [Link]

  • LCGC. (2023-08-01). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Waters. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Analysis Strategies for Fmoc-D-Aph(D-Hor)-OH Purity

Executive Summary & Compound Context[1][2][3][4][5][6] Fmoc-D-Aph(D-Hor)-OH (Fmoc-D-4-aminophenylalanine(D-hydroorotyl)-OH) is a critical non-canonical amino acid building block, primarily used in the solid-phase synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5][6]

Fmoc-D-Aph(D-Hor)-OH (Fmoc-D-4-aminophenylalanine(D-hydroorotyl)-OH) is a critical non-canonical amino acid building block, primarily used in the solid-phase synthesis of GnRH antagonists like Degarelix .

The analysis of this compound presents a unique "dual-threat" challenge to analytical chemists:

  • Stereochemical Instability: The potential for racemization at the

    
    -carbon during synthesis or storage.
    
  • Moiety Instability (The "Hor" Challenge): The hydroorotic acid (Hor) side chain is susceptible to base-catalyzed rearrangement into a hydantoin derivative or hydrolysis to a carbamoyl intermediate .

This guide compares two distinct HPLC methodologies required to fully characterize this material: High-Resolution Reversed-Phase (RP-HPLC) for chemical purity and related substances, and Polysaccharide-based Chiral HPLC for enantiomeric excess.

Critical Quality Attributes (CQAs) & Impurity Profile

Before selecting a method, one must understand the specific impurities associated with Fmoc-D-Aph(D-Hor)-OH.

Impurity TypeSpecific CompoundOrigin/MechanismDetection Method
Enantiomer Fmoc-L-Aph(D-Hor)-OHStarting material contamination or racemization.Method B (Chiral)
Rearrangement Hydantoin Isomer (5-Aph(Hyd))Base-catalyzed rearrangement of the Hor moiety.Method A (RP-HPLC)
Deprotected H-D-Aph(D-Hor)-OHLoss of Fmoc group (acid/base sensitivity).Method A (RP-HPLC)
Incomplete Fmoc-D-Aph-OHIncomplete coupling of the Hydroorotic acid.Method A (RP-HPLC)

Comparative Analysis of HPLC Methodologies

Method A: High-Resolution RP-HPLC (Chemical Purity)

Objective: Quantify chemical impurities, specifically the hydantoin rearrangement and free amine species.

  • Mechanism: Partition chromatography based on hydrophobicity. The polar "Hor" group reduces retention relative to standard Fmoc-Phe, while the hydantoin impurity often co-elutes without optimized gradients.

  • Stationary Phase: C18 (Octadecyl) with high surface area and carbon load is preferred to maximize interaction with the hydrophobic Fmoc group, allowing the polar side-chain differences to drive selectivity.

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) . TFA is crucial here; it suppresses the ionization of the carboxylic acid and the hydroorotic imide, sharpening peaks and improving resolution between the parent and the hydantoin impurity.

Method B: Immobilized Polysaccharide Chiral HPLC (Enantiomeric Purity)

Objective: Separate the D-isomer (Target) from the L-isomer (Impurity).

  • Mechanism: Formation of transient diastereomeric complexes between the analyte and the chiral selector (cellulose or amylose derivatives) via hydrogen bonding and

    
    -
    
    
    
    interactions.
  • Stationary Phase: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2 or Chiralpak OZ). Literature suggests this selector offers superior recognition for Fmoc-protected amino acids compared to standard amylose phases .

  • Mobile Phase: Acetonitrile/Water/TFA (Reversed-Phase Chiral Mode). Using RP-Chiral mode rather than Normal Phase (Hexane/IPA) is advantageous for solubility, as Fmoc-D-Aph(D-Hor)-OH is sparingly soluble in pure alkanes.

Summary Comparison Table
FeatureMethod A: RP-HPLC (C18)Method B: Chiral HPLC (Cellulose-2)
Primary Scope Chemical Purity (Hydantoin, Free Amine)Enantiomeric Purity (% ee)
Resolution High for structural analogsHigh for stereoisomers
Run Time 25 - 35 mins (Gradient)15 - 20 mins (Isocratic)
Sensitivity (LOD) High (UV 254/220 nm)Moderate (UV 254 nm)
Robustness Excellent (Standard USP-style conditions)Sensitive to temperature & solvent quality
Cost per Run LowHigh (Column cost)

Detailed Experimental Protocols

Protocol A: Chemical Purity via Gradient RP-HPLC

Rationale: The gradient is designed to elute the polar hydrolysis products early, followed by the target, and finally the hydrophobic Fmoc-dimers or late-eluting contaminants.

  • Instrument: HPLC/UHPLC with UV Detection (DAD preferred).

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Temperature: 40°C (Elevated temperature improves mass transfer for the bulky Fmoc group).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 265 nm (Fmoc absorption) and 210 nm (Amide bonds). Note: 265 nm is more selective for the Fmoc species.

Gradient Program:

  • 0-2 min: 20% B (Isocratic hold)

  • 2-20 min: 20%

    
     80% B (Linear Ramp)
    
  • 20-25 min: 80%

    
     95% B (Wash)
    
  • 25.1-30 min: 20% B (Re-equilibration)

Sample Preparation: Dissolve 1.0 mg of Fmoc-D-Aph(D-Hor)-OH in 1.0 mL of DMSO . Dilute 1:1 with Mobile Phase A/Acetonitrile mixture. Warning: Do not use alkaline solvents (like dilute NaOH) to aid solubility, as this will instantly induce hydantoin formation.

Protocol B: Enantiomeric Purity via RP-Chiral HPLC

Rationale: Reversed-phase chiral conditions are selected to match the solubility profile of the sample and allow for the use of MS-compatible buffers if identification is required.

  • Column: Lux Cellulose-2 (Phenomenex) or Chiralpak IC (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / Water / TFA (60 : 40 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).[1]

  • Temperature: 25°C (Ambient). Lower temperatures often increase chiral resolution (

    
    ) by reducing molecular motion.
    
  • Detection: UV @ 254 nm.

System Suitability Criteria:

  • Resolution (

    
    ) between D- and L- enantiomers: 
    
    
    
    .[1]
  • Tailing Factor:

    
     (The Hor moiety can cause tailing; TFA helps mitigate this).
    

Visualizing the Workflow & Degradation Pathways

The following diagram illustrates the analytical decision tree and the chemical degradation pathways that necessitate these specific methods.

AnalysisWorkflow cluster_Methods Method Selection cluster_Impurities Detected Species Sample Fmoc-D-Aph(D-Hor)-OH Sample MethodA Method A: RP-HPLC (C18) (Chemical Purity) Sample->MethodA Primary QC MethodB Method B: Chiral HPLC (Cellulose-2) Sample->MethodB Stereo QC Hydantoin Impurity: 5-Aph(Hyd) (Rearrangement Product) MethodA->Hydantoin Detects Hydrolysis Impurity: Des-Hor / Free Amine MethodA->Hydrolysis Detects L_Isomer Impurity: L-Enantiomer (Stereochemical) MethodB->L_Isomer Resolves Hydantoin->MethodA Co-elution Risk (Requires Gradient)

Figure 1: Analytical workflow distinguishing between chemical stability (Method A) and stereochemical integrity (Method B).

References

  • Phenomenex. (2018). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases (TN-1148). Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). Fmoc-4-Amino-L-phenylalanine | C24H22N2O4.[2] Retrieved October 26, 2023, from [Link]

  • D'Atri, V., et al. (2023). Investigation of the GnRH antagonist degarelix isomerization in biological matrices. Journal of Peptide Science. Retrieved October 26, 2023, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Aph(Hor) Peptides: A Comparative Analysis

For researchers and drug development professionals navigating the complex world of neuropeptidomics, the precise structural characterization of signaling molecules is paramount. Aph(Hor) peptides, a critical class of art...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex world of neuropeptidomics, the precise structural characterization of signaling molecules is paramount. Aph(Hor) peptides, a critical class of arthropod neurohormones, represent a significant analytical challenge due to their low abundance and potential for complex post-translational modifications (PTMs).[1][2] Mass spectrometry (MS) stands as the definitive tool for their identification and characterization, providing unparalleled sensitivity and structural insight without the need for a priori knowledge.[3][4][5]

This guide provides an in-depth, objective comparison of the primary tandem mass spectrometry (MS/MS) fragmentation techniques used for the structural elucidation of Aph(Hor) peptides. Moving beyond a simple listing of methods, we will explore the causality behind the fragmentation patterns, providing field-proven insights to guide your experimental design and data interpretation.

The Foundation: Understanding Peptide Fragmentation in the Gas Phase

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing. In a typical bottom-up proteomics workflow, precursor peptide ions are selected in the mass spectrometer and subjected to fragmentation. The resulting product ions are then measured to piece together the original amino acid sequence.[6] The method used to induce this fragmentation dictates the types of bonds that are cleaved and, consequently, the nature of the structural information obtained. The three dominant techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer unique advantages and limitations.

MS_MS_Workflow cluster_0 LC System cluster_1 Mass Spectrometer LC Peptide Mixture Separation (Liquid Chromatography) ESI Ionization (e.g., ESI) LC->ESI Elution MS1 MS1: Precursor Scan (Measure m/z of intact peptides) ESI->MS1 Ion Generation Isolation Precursor Ion Isolation MS1->Isolation Select Peptide of Interest Fragmentation MS2: Fragmentation (CID, HCD, or ETD) Isolation->Fragmentation Induce Fragmentation MS2 MS2: Product Ion Scan (Measure m/z of fragments) Fragmentation->MS2 Fragment Ion Analysis

Caption: General workflow for peptide analysis by LC-MS/MS.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is critical and depends on the specific analytical goal, the nature of the Aph(Hor) peptide (e.g., its size, charge state), and the presence of labile PTMs.

Collision-Induced Dissociation (CID): The Workhorse

CID is the most common fragmentation method, involving the acceleration of precursor ions into a chamber filled with a neutral gas (like nitrogen or argon).[7][8] Collisions convert the ion's kinetic energy into internal energy, leading to fragmentation, primarily along the peptide backbone.[8][9]

  • Mechanism of Action: CID is an ergodic process, meaning the energy is distributed throughout the ion before fragmentation occurs. This typically results in the cleavage of the most labile bonds, which are the amide bonds of the peptide backbone. The "mobile proton" model suggests that protons move along the peptide, initiating fragmentation at different locations.[6]

  • Resulting Fragmentation Pattern: CID predominantly generates b- and y-type ions . These ions arise from the cleavage of the amide bond, providing a ladder of fragments that can be used to read the peptide sequence from the N-terminus (b-ions) and C-terminus (y-ions), respectively.

  • Applicability to Aph(Hor) Peptides: CID is highly effective for routine sequencing of relatively small, unmodified Aph(Hor) peptides. It is robust and provides easily interpretable spectra for standard database searching.

  • Limitations & Causality:

    • Loss of PTMs: The slow heating nature of CID can cause labile PTMs (e.g., phosphorylation, glycosylation) to be cleaved from the peptide before the backbone fragments. This results in a loss of crucial information about the modification site.

    • Low Mass Cutoff: In ion trap instruments, there is an inherent difficulty in detecting low-mass fragment ions. This can prevent the identification of important immonium ions or the first few amino acids in a sequence.

    • Sequence-Dependent Fragmentation: Cleavage can be inefficient next to proline residues and certain fragmentation pathways can be favored, leading to gaps in sequence coverage.

Higher-Energy Collisional Dissociation (HCD): The Refined Approach

HCD is a beam-type CID technique, most commonly associated with Orbitrap mass spectrometers.[10] Ions are fragmented in a dedicated collision cell before being transferred to the mass analyzer.[10][11]

  • Mechanism of Action: HCD involves higher kinetic energies and a shorter timescale than traditional CID. While still a collisional activation method, the fragmentation is more energetic and occurs in a different region of the instrument.

  • Resulting Fragmentation Pattern: Like CID, HCD primarily produces b- and y-type ions . However, the spectra are often cleaner and contain a richer series of immonium ions and other low-mass reporter ions.[12] This is because HCD is performed outside of the ion trap, eliminating the low-mass cutoff issue.[10]

  • Applicability to Aph(Hor) Peptides: HCD is superior to CID when quantitative analysis using isobaric tags (e.g., TMT) is required, as the low-mass reporter ions are efficiently detected.[13] It provides high-quality, high-resolution fragment data, improving confidence in peptide identification. For Aph(Hor) peptides with suspected modifications, HCD can sometimes provide more side-chain fragmentation, offering clues to the modification's identity even if it is lost.

  • Limitations & Causality:

    • PTM Lability: HCD is still a vibrational excitation method and struggles with the same lability issues as CID for many PTMs. The higher energy can exacerbate the loss of these modifications.

Electron Transfer Dissociation (ETD): The PTM Protector

ETD is a fundamentally different, non-ergodic fragmentation technique. It involves ion-ion reactions where radical anions transfer an electron to the multiply protonated peptide precursor.[14][15]

  • Mechanism of Action: The electron transfer is a rapid, exothermic process that induces cleavage of the N-Cα bond along the peptide backbone.[14] Because the process is much faster than vibrational energy redistribution, labile PTMs and side chains are typically left intact.

  • Resulting Fragmentation Pattern: ETD predominantly generates c- and z-type ions . This fragmentation pattern provides complementary information to CID/HCD.

  • Applicability to Aph(Hor) Peptides: ETD is the method of choice for analyzing Aph(Hor) peptides that are large, highly charged, or contain labile PTMs.[16] It is also highly effective at characterizing peptides with disulfide bonds, as it can induce cleavage of both the backbone and the disulfide bond itself.[17][18]

  • Limitations & Causality:

    • Precursor Charge State: ETD is most efficient for precursor ions with a charge state of +3 or higher.[16] For the smaller, doubly charged Aph(Hor) peptides often generated by tryptic digestion, ETD fragmentation can be inefficient or incomplete.

    • Reaction Time: ETD requires a specific reaction time for the ion-ion interaction, which can slow down the overall duty cycle compared to the near-instantaneous CID/HCD methods.

Caption: Peptide backbone cleavage sites for b, y, c, and z ions.

Quantitative Data Summary

To aid in experimental design, the performance of each fragmentation technique is summarized below.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Mechanism Vibrational Excitation (Slow Heating)Vibrational Excitation (Beam-Type)Electron Transfer (Non-Ergodic)
Primary Fragment Ions b, yb, yc, z
PTM Preservation Poor for labile PTMsPoor for labile PTMsExcellent for labile PTMs
Precursor Charge State Efficient for ≥ +2Efficient for ≥ +2Most efficient for ≥ +3
Low Mass Detection Poor (in Ion Traps)ExcellentGood
Speed FastFastSlower
Best For... Routine sequencing of simple peptides.High-resolution sequencing, quantitation.PTM analysis, large/complex peptides.

Decision Logic for Method Selection

Choosing the optimal fragmentation strategy is a critical step that directly impacts the quality and scope of your results. The following decision tree provides a logical framework for selecting the appropriate method for your Aph(Hor) peptide analysis.

Decision_Tree start Start: Analyze Aph(Hor) Peptide q1 Is the primary goal PTM characterization? start->q1 q2 Is quantitative analysis (e.g., TMT) required? q1->q2 No etd Use ETD (Preserves labile modifications) q1->etd Yes hcd Use HCD (Excellent low-mass detection) q2->hcd Yes cid Use CID (Robust for general sequencing) q2->cid No (Routine Sequencing) q3 Is the precursor charge state ≥ +3? etd_hcd Consider triggered methods (e.g., ETD triggered by HCD) q3->etd_hcd No etd->q3 Check Efficiency

Caption: Decision tree for selecting a peptide fragmentation method.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol outlines a robust, self-validating method for the analysis of Aph(Hor) peptides from a complex biological matrix. The causality behind key steps is explained to ensure trustworthiness and reproducibility.

Objective: To identify and characterize Aph(Hor) peptides from crustacean sinus gland tissue using LC-HCD-MS/MS.

1. Sample Preparation (Neuropeptide Extraction)

  • Rationale: Neuropeptides are present at low concentrations and are susceptible to degradation.[1] This protocol is designed to enrich for peptides while inactivating endogenous proteases.
  • Steps:
  • Dissect sinus glands and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.
  • Homogenize the tissue in an acidified extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water). The low pH and organic solvent denature and precipitate larger proteins while keeping smaller peptides in solution.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
  • Carefully collect the supernatant containing the peptides.
  • Dry the supernatant using a vacuum centrifuge.
  • Reconstitute the peptide extract in 50 µL of 0.1% formic acid in water for LC-MS/MS analysis. Formic acid is a common mobile phase additive that aids in peptide ionization.

2. Liquid Chromatography (LC)

  • Rationale: Chromatographic separation reduces sample complexity, allowing the mass spectrometer to analyze individual peptides as they elute. A reversed-phase C18 column is ideal for retaining and separating peptides based on hydrophobicity.
  • System: A nano-flow HPLC system coupled directly to the mass spectrometer.
  • Column: Acclaim™ PepMap™ C18 column (75 µm x 15 cm, 2 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
  • Gradient:
  • 0-5 min: 2% B (Loading)
  • 5-65 min: 2% to 40% B (Peptide Elution)
  • 65-70 min: 40% to 90% B (Column Wash)
  • 70-80 min: 90% B (Hold)
  • 80-81 min: 90% to 2% B (Re-equilibration)
  • 81-90 min: 2% B (Hold)
  • Flow Rate: 300 nL/min.
  • Validation Checkpoint: Inject a standard peptide mix (e.g., Pierce™ Peptide Retention Time Calibration Mixture) before the sample run. Verify that retention times are within ±5% of expected values and peak shapes are sharp and symmetrical. This validates the performance of the LC system.

3. Mass Spectrometry (MS)

  • Rationale: A data-dependent acquisition (DDA) method will be used to automatically select the most abundant peptide precursors for MS/MS fragmentation. HCD is chosen for its high-quality fragment spectra and compatibility with high-resolution Orbitrap detection.
  • Instrument: Thermo Scientific™ Orbitrap Ascend™ Tribrid™ Mass Spectrometer.
  • Ionization Source: Nanospray ESI.
  • Spray Voltage: 2.0 kV.
  • Capillary Temperature: 275°C.
  • MS1 (Full Scan) Parameters:
  • Analyzer: Orbitrap
  • Resolution: 120,000
  • Scan Range: 350-1800 m/z
  • AGC Target: 4e5
  • Max Injection Time: 50 ms
  • MS2 (HCD Fragment Scan) Parameters:
  • Activation Type: HCD
  • Isolation Window: 1.6 m/z
  • Collision Energy: Normalized Collision Energy (NCE) of 30%. This is a critical parameter; a stepped NCE (e.g., 28%, 30%, 32%) can be beneficial to ensure optimal fragmentation for peptides of different sizes and charge states.[13]
  • Analyzer: Orbitrap
  • Resolution: 30,000
  • AGC Target: 5e4
  • Max Injection Time: 54 ms
  • Data-Dependent Settings:
  • Cycle Time: 3 seconds
  • Intensity Threshold: 5e4
  • Charge State Inclusion: 2-6
  • Dynamic Exclusion: 30 seconds (prevents repeated fragmentation of the same abundant peptide).
  • Validation Checkpoint: The raw data should show a stable spray current throughout the run. The base peak chromatogram should display multiple, well-resolved peaks corresponding to eluting peptides.

4. Data Analysis

  • Software: Thermo Scientific™ Proteome Discoverer™ software or similar platform (e.g., MaxQuant).
  • Database: A curated database containing known arthropod protein sequences.
  • Search Parameters:
  • Enzyme: None (for neuropeptidomics)
  • Precursor Mass Tolerance: 10 ppm
  • Fragment Mass Tolerance: 0.02 Da
  • Variable Modifications: Oxidation (M), Acetylation (Protein N-term), etc.
  • False Discovery Rate (FDR): Strict, set to 1% at the peptide and protein level.

By following this comprehensive workflow, researchers can generate high-quality, reproducible data for the confident identification and characterization of Aph(Hor) peptides, advancing our understanding of their critical roles in neurobiology.

References

  • Dongre, A. R., Jones, J. L., Somogyi, Á., & Wysocki, V. H. (1997). Influence of Peptide Composition, Gas-Phase Basicity, and Chemical Modification on Fragmentation Efficiency: Evidence for the Mobile Proton Model. Journal of the American Chemical Society. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry of peptides and proteins. Methods in Enzymology. [Link]

  • Wikipedia. (2023). Collision-induced dissociation. [Link]

  • Baggerman, G., Verleyen, P., De Loof, A., & Schoofs, L. (2005). Neuropeptidomics of the blue crab Callinectes sapidus. Peptides. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision Induced Dissociation (CID). MagLab. [Link]

  • Prakash, A., & PTM Biolabs. (2019). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PTM Biolabs. [Link]

  • Zubarev, R. A. (2013). Higher Energy Collision Dissociation (HCD) Product Ion-Triggered Electron Transfer Dissociation (ETD) Mass Spectrometry for the Analysis of N-Linked Glycoproteins. Journal of Proteome Research. [Link]

  • Laduviglusib. (n.d.). High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. [Link]

  • Voinov, V. G., & Deinzer, M. L. (2004). Collision-induced dissociation (CID) of peptides and proteins. PubMed. [Link]

  • Stangier, M. M., Schie, C., & Schiller, J. (2009). Proctolin and synthetic analogues compared on the cockroach hindgut receptor. PubMed. [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2010). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. PubMed Central. [Link]

  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Higher-energy collision-activated dissociation without a dedicated collision cell. PubMed Central. [Link]

  • Han, H., & Xia, Y. (2010). Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds. Journal of the American Society for Mass Spectrometry. [Link]

  • Lee, J. E., & Li, L. (2023). Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Peptide hormone. [Link]

  • Coon, J. J., Shabanowitz, J., Hunt, D. F., & Syka, J. E. (2005). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences. [Link]

  • Petrotchenko, E. V., & Borchers, C. H. (2010). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. [Link]

  • Ye, H., & Kim, Y. (2016). Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides. PubMed Central. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Zhang, H., et al. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. PubMed. [Link]

  • plowed, A. S., & Sweedler, J. V. (2022). Mass Spectrometry Measurements of Neuropeptides: From Identification to Quantitation. Annual Review of Analytical Chemistry. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Kuki, Á., & Zs. Turi, G. (2023). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry. [Link]

  • Biology Simplified. (2025). Peptide hormones and their functions. YouTube. [Link]

  • Thermo Fisher Scientific. (2025). Orbitrap Tribrids Mass Spec Electron Transfer Dissociation (ETD) Whiteboard Animation. YouTube. [Link]

  • Inspira Advantage. (2024). Endocrinology: Hormones - Steroid vs. Peptide | MCAT Crash Course. YouTube. [Link]

  • King, M. W. (n.d.). Peptide Hormones. AccessPharmacy. [Link]

  • ResearchGate. (2025). Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds. [Link]

  • Chrisman, P. A., Pitteri, S. J., & McLuckey, S. A. (2006). Electron Transfer Dissociation of Peptides Generated by Microwave D-Cleavage Digestion of Proteins. PubMed Central. [Link]

Sources

Validation

A Researcher's Guide to Comparing the Bioactivity of D-Hor vs. L-Hor Modified Peptides

In the landscape of peptide-based drug development, the strategic modification of amino acid residues is a cornerstone of optimizing therapeutic efficacy. Among the myriad of possible alterations, the substitution of a n...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug development, the strategic modification of amino acid residues is a cornerstone of optimizing therapeutic efficacy. Among the myriad of possible alterations, the substitution of a naturally occurring L-amino acid with its D-enantiomer stands out as a powerful tool. This guide provides an in-depth comparison of peptides modified with D-histidine (D-Hor) versus its native L-histidine (L-Hor) counterpart, offering both theoretical insights and practical experimental frameworks for researchers, scientists, and drug development professionals.

Histidine, with its unique imidazole side chain, plays a critical role in the biological activity of many peptides. Its ability to act as a proton donor or acceptor at physiological pH makes it a key player in receptor binding, catalysis, and protein-protein interactions.[1][2] The decision to substitute L-histidine with D-histidine is not merely a trivial change in stereochemistry; it is a strategic intervention designed to modulate the peptide's fundamental properties.

Core Physicochemical and Biological Differences: A Head-to-Head Comparison

The introduction of a D-amino acid into a peptide sequence can profoundly alter its behavior in a biological system. The primary rationale behind this modification is to enhance the peptide's stability against enzymatic degradation.[3][4][5]

PropertyL-Hor Modified PeptideD-Hor Modified PeptideRationale and Implications
Enzymatic Stability Susceptible to degradation by proteases.Highly resistant to proteolysis.[3][4][6]Proteases are stereospecific and primarily recognize L-amino acids.[3] This resistance significantly increases the in vivo half-life of the peptide, a critical factor for therapeutic viability.[7]
Receptor Binding Affinity Typically exhibits the intended, natural binding affinity.Binding affinity can be maintained, reduced, or in some cases, enhanced.[8][9]The precise effect on binding is target-dependent. While the core pharmacophore might be preserved, the altered stereochemistry can impact the overall conformation and interaction with the chiral environment of the receptor binding pocket.[8][9]
Immunogenicity Can be recognized by the immune system, potentially leading to an immune response.Generally exhibits lower immunogenicity.The altered stereochemistry can reduce recognition by immune cells and antibodies, which are adapted to L-amino acid sequences.
Secondary Structure Adopts the native, biologically active conformation (e.g., alpha-helix, beta-sheet).Can disrupt or alter the native secondary structure.[10][11][12]The introduction of a D-amino acid can induce a kink or change in the peptide backbone's torsion angles, which may or may not be favorable for bioactivity.[11][12]
Toxicity Generally low, but dependent on the specific peptide sequence.May exhibit altered toxicity profiles. Some studies have noted increased cytotoxicity with D-amino acid substitution.[13][14]The mechanism behind potential D-amino acid-induced toxicity is not fully understood but may be cell-type specific and related to off-target interactions or cellular stress responses.[13][14]
Designing a Robust Experimental Framework for Bioactivity Comparison

A thorough comparison of L-Hor and D-Hor modified peptides requires a multi-faceted experimental approach. The following workflow outlines the key stages and considerations for a comprehensive evaluation.

Experimental Workflow Workflow for Comparing L-Hor and D-Hor Peptide Bioactivity cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Bioactivity Evaluation cluster_3 Phase 4: In Vivo & Toxicity Synthesis Peptide Synthesis (L-Hor vs. D-Hor) Purification Purification (RP-HPLC) Synthesis->Purification Analysis Characterization (Mass Spec, Purity) Purification->Analysis Serum_Stability Serum Stability Assay Analysis->Serum_Stability Protease_Assay Protease Degradation Assay Analysis->Protease_Assay Binding_Assay Receptor Binding Assay (e.g., SPR, ELISA) Analysis->Binding_Assay In_Vivo In Vivo Efficacy Model Serum_Stability->In_Vivo Protease_Assay->In_Vivo Cell_Assay Cell-Based Functional Assay (e.g., Reporter Gene, Proliferation) Binding_Assay->Cell_Assay Cell_Assay->In_Vivo Toxicity Cytotoxicity Assay In_Vivo->Toxicity

Caption: A comprehensive workflow for comparing L-Hor and D-Hor modified peptides.

Key Experimental Protocols

1. Peptide Synthesis and Purification

The synthesis of both L-Hor and D-Hor containing peptides is typically achieved through solid-phase peptide synthesis (SPPS).[15]

  • Methodology:

    • Resin Preparation: Start with a suitable solid support resin functionalized with a linker.

    • Amino Acid Coupling: Sequentially couple protected amino acids (Fmoc or Boc) to the growing peptide chain. For the D-Hor variant, substitute the L-histidine building block with its D-enantiomer at the desired position.

    • Deprotection: Remove the protecting group from the N-terminus of the newly added amino acid to allow for the next coupling reaction.

    • Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid-based).

    • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.[16]

    • Characterization: Confirm the identity and purity of the final peptide product using mass spectrometry and analytical HPLC.

2. Serum Stability Assay

This assay is crucial for determining the half-life of the peptides in a physiologically relevant environment.

  • Methodology:

    • Incubation: Incubate a known concentration of the L-Hor and D-Hor peptides in fresh human or animal serum at 37°C.[17][18][19]

    • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile or trichloroacetic acid) to each aliquot and centrifuge to pellet the serum proteins.

    • Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC.[17][18]

    • Quantification: Quantify the amount of intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.

    • Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½).

Enzymatic Degradation cluster_L L-Hor Peptide cluster_D D-Hor Peptide L_Peptide L-Peptide Native Conformation Protease Protease L_Peptide:f1->Protease Recognized & Cleaved D_Peptide D-Hor Peptide Altered Conformation D_Peptide:f1->Protease Not Recognized Fragments Inactive Fragments Protease->Fragments Degradation No_Cleavage Intact Peptide Protease->No_Cleavage No Degradation

Caption: D-Hor peptides resist protease cleavage, unlike their L-Hor counterparts.

3. Cell-Based Functional Assay (Example: GPCR-mediated cAMP signaling)

This type of assay assesses the peptide's ability to activate or inhibit a specific cellular signaling pathway.

  • Methodology:

    • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target receptor of interest.

    • Peptide Treatment: Treat the cells with a range of concentrations of the L-Hor and D-Hor peptides.

    • Incubation: Incubate the cells for a specific period to allow for receptor binding and downstream signaling to occur.

    • Cell Lysis: Lyse the cells to release the intracellular contents.

    • cAMP Quantification: Measure the levels of cyclic AMP (cAMP) in the cell lysates using a commercially available ELISA or HTRF assay kit.

    • Data Analysis: Plot the cAMP concentration against the peptide concentration and determine the EC50 (for agonists) or IC50 (for antagonists) for each peptide.

Interpreting the Data: A Hypothetical Case Study

Imagine a scenario where a novel peptide agonist for a therapeutic target is being developed. The table below presents hypothetical data from a comparative study of the L-Hor and D-Hor versions of this peptide.

ParameterL-Hor PeptideD-Hor PeptideInterpretation
Serum Half-Life (t½) 15 minutes> 24 hoursThe D-Hor modification dramatically increased the peptide's stability in serum, making it a more viable drug candidate for in vivo applications.
Receptor Binding (Kd) 5 nM25 nMThe D-Hor peptide showed a 5-fold decrease in binding affinity. This suggests that while the core binding motif is likely intact, the altered stereochemistry has a moderate negative impact on the interaction with the receptor.
Cellular Potency (EC50) 10 nM75 nMThe reduced binding affinity of the D-Hor peptide translated to a decrease in cellular potency. However, the potency may still be within a therapeutically relevant range.
In Vivo Efficacy No significant effectSustained therapeutic effect for 12 hoursDespite its lower in vitro potency, the vastly improved in vivo stability of the D-Hor peptide resulted in superior overall efficacy in an animal model.
Conclusion and Future Perspectives

The substitution of L-histidine with D-histidine is a potent strategy for enhancing the therapeutic potential of peptides, primarily by increasing their enzymatic stability.[3][4][6] However, this modification is not without its complexities. The potential for altered receptor binding, changes in secondary structure, and unforeseen toxicity necessitates a thorough and systematic comparative analysis.[8][9][10][11][12][13][14]

The experimental framework and protocols outlined in this guide provide a robust foundation for researchers to objectively evaluate the bioactivity of D-Hor versus L-Hor modified peptides. By carefully considering the trade-offs between stability, affinity, and potency, scientists can make informed decisions in the design and optimization of next-generation peptide therapeutics. Future research will likely focus on more nuanced approaches, such as the site-specific incorporation of D-amino acids and the use of computational modeling to predict the structural and functional consequences of such modifications.

References

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF - ResearchGate. Available at: [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Available at: [Link]

  • D-Peptides Research: Protease Resistance & Stability Science. Available at: [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - Frontiers. Available at: [Link]

  • D-Amino Acid-Containing Peptide Synthesis - CD Formulation. Available at: [Link]

  • Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC - PubMed Central. Available at: [Link]

  • Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PubMed. Available at: [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. Available at: [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv. Available at: [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed Central. Available at: [Link]

  • Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner - ResearchGate. Available at: [Link]

  • Systematic d-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC. Available at: [Link]

  • D-amino acid substituted peptides - Preprints.org. Available at: [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - NIH. Available at: [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Available at: [Link]

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC - NIH. Available at: [Link]

  • Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed. Available at: [Link]

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC - NIH. Available at: [Link]

  • Role of chirality in peptide-induced formation of cholesterol-rich domains - PMC - NIH. Available at: [Link]

  • Protein-peptide Binding Assays - GenScript. Available at: [Link]

  • Influence of peptide chirality on their protein-triggered supramolecular hydrogelation. Available at: [Link]

  • Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans - PMC - PubMed Central. Available at: [Link]

  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments | ACS Macro Letters - ACS Publications. Available at: [Link]

  • Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - MDPI. Available at: [Link]

  • Chirality Effects in Peptide Assembly Structures - Frontiers. Available at: [Link]

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - MDPI. Available at: [Link]

  • (PDF) Serum Stability of Peptides - ResearchGate. Available at: [Link]

  • Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides. | Semantic Scholar. Available at: [Link]

  • Antioxidative activities of histidine containing caffeic acid-dipeptides - ResearchGate. Available at: [Link]

  • Bioactive Peptides: An Understanding from Current Screening Methodology - MDPI. Available at: [Link]

  • Effect of Chirality and Amphiphilicity on the Antimicrobial Activity of Tripodal Lysine-Based Peptides | ACS Applied Bio Materials. Available at: [Link]

  • Evaluating protocols and analytical methods for peptide adsorption experiments. Available at: [Link]

  • Serum stability of peptides - PubMed. Available at: [Link]

  • Chirality Effects in Peptide Assembly Structures - PMC - NIH. Available at: [Link]

  • D Amino Acid Peptide Synthesis Service. Available at: [Link]

  • Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC. Available at: [Link]

  • Evaluating protocols and analytical methods for peptide adsorption experiments. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. Available at: [Link]

Sources

Comparative

NMR Characterization Guide: Fmoc-D-Aph(D-Hor)-OH

Executive Summary Fmoc-D-Aph(D-Hor)-OH (Fmoc-4-amino-D-phenylalanine-D-hydroorotyl amide) is the critical non-canonical amino acid scaffold used in the synthesis of GnRH antagonists, most notably Degarelix (Firmagon) . T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-Aph(D-Hor)-OH (Fmoc-4-amino-D-phenylalanine-D-hydroorotyl amide) is the critical non-canonical amino acid scaffold used in the synthesis of GnRH antagonists, most notably Degarelix (Firmagon) . The purity of this intermediate—specifically its stereochemical integrity and the regiochemistry of the hydroorotic moiety—directly dictates the yield and immunogenicity profile of the final API.

This guide provides a technical framework for the NMR characterization of Fmoc-D-Aph(D-Hor)-OH. Unlike standard amino acids, this molecule contains three distinct magnetic domains: the lipophilic Fmoc protecting group, the aromatic phenylalanine core, and the polar, heterocyclic hydroorotic acid (Hor) side chain. We compare its spectral fingerprint against critical impurities (stereoisomers and incomplete synthesis precursors) to establish a self-validating release protocol.

Structural Logic & Domain Analysis

To interpret the NMR data accurately, we must deconstruct the molecule into its magnetically distinct environments.

Molecular Connectivity Map

The following diagram illustrates the three domains and their connectivity, highlighting the critical amide linkage that serves as the primary diagnostic signal.

G Fmoc Fmoc Group (Aromatic/Lipophilic) δ 7.3-7.9 ppm Backbone D-Aph Backbone (Chiral Center 1) δ 4.3 (α-CH) Fmoc->Backbone Carbamate Linker Anilide Linkage (Diagnostic Amide) δ ~10.0 ppm Backbone->Linker 4-Position Hor D-Hor Moiety (Chiral Center 2) Hydantoin-like Ring Linker->Hor Amide Bond

Figure 1: Magnetic domain segmentation of Fmoc-D-Aph(D-Hor)-OH.

Experimental Protocol

Standard chloroform (


) is unsuitable due to the poor solubility of the polar Hor moiety. DMSO-

is the mandatory solvent for characterization to prevent aggregation and ensure resolution of exchangeable amide protons.
Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: If water peaks interfere with the 3.3 ppm region, use a sealed ampoule of dry DMSO-

      
      .
      
  • Tube: Use a high-precision 5mm NMR tube (500 MHz rating or higher).

Acquisition Parameters (Recommended)
  • Frequency: 400 MHz minimum (600 MHz preferred for diastereomer separation).

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • zg30 (Standard 1H)

    • cosy (H-H correlation for Hor ring assignment)

    • hsqc (C-H correlation to resolve overlapping aliphatic signals)

Spectral Characterization & Assignment[1][2][3]

1H NMR Chemical Shift Data (DMSO- )

The following table synthesizes data from Degarelix intermediate analysis and standard fragment shifts.

DomainProton AssignmentShift (δ ppm)MultiplicityIntegrationDiagnostic Notes
Hor Anilide NH 10.0 - 10.2 s 1H Critical confirmation of side-chain coupling.
Hor Imide NH (Ring N3)~10.1s (br)1HExchangeable; often overlaps with Anilide NH.
Hor Amide NH (Ring N1)7.7 - 7.9s/d1HDistinct from the anilide; forms the ring closure.
Fmoc Fluorenyl Aromatics7.30 - 7.90m8HCharacteristic Fmoc envelope.
Aph Phenyl Ring (AA'BB')7.15 - 7.55dd4HDownfield shift vs. free amine due to amide EWG.
Backbone Urethane NH7.6 - 7.7d1HCouples to

-CH.
Backbone

-CH
4.20 - 4.35m1HStereocenter 1 (D-configuration).
Hor Hor Chiral Center (CH)4.05 - 4.15dd1HStereocenter 2 (D-configuration).
Fmoc Fmoc

/ CH
4.15 - 4.30m3HOverlaps with backbone

-CH.
Aph

-CH2
2.80 - 3.10m2HDiastereotopic benzylic protons.
Hor Hor Ring

2.55 - 2.90m2HABX system; distinct roofing effect.
Comparative Analysis: Target vs. Alternatives

The primary challenge is distinguishing the product from the starting material (Fmoc-D-Aph-OH) and the diastereomeric impurity (L-Aph or L-Hor contamination).

FeatureTarget: Fmoc-D-Aph(D-Hor)-OH Precursor: Fmoc-D-Aph-OH Impurity: Fmoc-L-Aph(D-Hor)-OH
Anilide NH Sharp Singlet (~10.1 ppm) Absent Present (~10.1 ppm)
Aph Aromatics Downfield (7.2-7.6 ppm)Upfield (6.5-7.0 ppm)Similar to Target
Amine Signal AbsentBroad Singlet (~5.0 ppm)Absent

-CH Shift
~4.25 ppm~4.15 ppmDistinct shift (

> 0.05)
Solubility Moderate in DMSOHigh in DMSOModerate in DMSO

Technical Insight: The most reliable method to quantify the diastereomeric impurity (L,D isomer) is not 1H NMR, but Chiral HPLC . However, in high-field NMR (600 MHz+), the diastereomers often show split signals for the Hor-CH (4.1 ppm) and the Anilide NH due to the different magnetic environments created by the mismatch in chirality.

Diagnostic Workflow (Decision Tree)

Use this logic flow to validate your synthesis product.

Workflow Start Crude Product Isolation Solubility Dissolve in DMSO-d6 Start->Solubility Scan1H Run 1H NMR (16 scans) Solubility->Scan1H Check1 Check 9.5 - 10.5 ppm Region Scan1H->Check1 NoSignal No Signal > 9.5 ppm Check1->NoSignal Coupling Failed HasSignal Singlet(s) Present Check1->HasSignal Hor Attached Fail Failed: Free Amine Detected NoSignal->Fail Check2 Check Aromatic Region (6.5 - 7.5 ppm) HasSignal->Check2 Upfield Signals at 6.5 ppm (Electron Rich Ring) Check2->Upfield Incomplete Conversion Downfield Signals > 7.1 ppm (Amide Shift) Check2->Downfield Anilide Formed Upfield->Fail Conclusion Identity Confirmed (Proceed to Chiral HPLC) Downfield->Conclusion

Figure 2: NMR-based Quality Control Decision Matrix.

Advanced Validation: 2D NMR

For regulatory filings (IND/NDA), 1D proton data is insufficient. You must establish connectivity using 2D methods.

  • COSY (Correlation Spectroscopy): Use this to map the Hor ring spin system .

    • The methine proton at ~4.1 ppm (Hor-CH) must show a cross-peak with the methylene protons at ~2.6-2.9 ppm. This confirms the intact hydroorotic ring structure.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use to deconvolute the 4.1–4.4 ppm region where the Fmoc-CH, Backbone

      
      -CH, and Hor-CH often overlap. HSQC spreads these signals into the carbon dimension, allowing precise integration.
      

References

  • Degarelix Structure & Synthesis

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9854743, Degarelix. Retrieved from [Link]

  • Hydroorotic Acid NMR Data
  • Fmoc-Amino Acid Characterization
  • General NMR Solvent Impurities

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Fmoc-D-Aph(D-Hor)-OH and Fmoc-D-Phe Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing pharmacological pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing pharmacological profiles.[1][2] These modifications can profoundly influence a peptide's stability, conformation, and receptor affinity. This guide offers an in-depth comparison of Fmoc-D-Aph(D-Hor)-OH, a specialized dipeptide mimetic, with commonly employed Fmoc-D-Phenylalanine (D-Phe) derivatives in the context of Solid-Phase Peptide Synthesis (SPPS).

Fmoc-D-Aph(D-Hor)-OH is a unique building block utilized in peptide synthesis to introduce specific structural constraints and functionalities.[3][4] In contrast, Fmoc-D-Phe derivatives provide a foundational toolset for modulating hydrophobicity and steric bulk within a peptide sequence.[5][6] The choice between these building blocks is a critical decision in the design of novel peptide drugs, impacting everything from synthesis efficiency to the ultimate biological activity of the molecule.

Structural and Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the structural and physicochemical differences between these amino acid derivatives is paramount for their effective application.

PropertyFmoc-D-Aph(D-Hor)-OHFmoc-D-PheFmoc-D-Phe(4-tBu)-OH
Molecular Weight ( g/mol ) 542.54[4][7]387.4443.5
Structure Contains a D-Aminophenylalanine (Aph) residue linked to a D-Homophenylalanine (Hor) mimic.[4]Standard D-Phenylalanine with an unsubstituted phenyl ring.D-Phenylalanine with a tert-butyl group at the 4-position of the phenyl ring.[5]
Key Feature Introduces a rigidified dipeptide-like unit, potentially influencing secondary structure and receptor interaction.Provides a simple aromatic side chain, contributing to hydrophobic interactions.[6]Increases steric bulk and hydrophobicity, which can disrupt aggregation.[5]
Solubility Generally soluble in standard SPPS solvents like DMF and NMP.Soluble in DMF and NMP.Enhanced solubility in organic solvents due to the hydrophobic tert-butyl group.[5]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating these amino acid derivatives into a growing peptide chain is a critical consideration for any synthesis campaign. This section delves into the practical aspects of their use in Fmoc-based SPPS.[8][9]

Coupling Efficiency and Kinetics

The rate and completeness of the coupling reaction are influenced by the steric hindrance of the amino acid derivative and the chosen coupling reagents.[]

  • Fmoc-D-Phe and its simpler derivatives generally exhibit high coupling efficiencies with standard activators like HBTU and HATU. Their relatively smaller side chains present minimal steric hindrance.

  • Fmoc-D-Phe(4-tBu)-OH , with its bulky tert-butyl group, may require extended coupling times or the use of more potent coupling reagents to achieve complete incorporation, especially when coupled to a sterically hindered N-terminus.[5]

  • Fmoc-D-Aph(D-Hor)-OH , being a larger and more complex molecule, can also present steric challenges.[4] Optimization of coupling conditions, such as double coupling or the use of stronger activating agents, may be necessary to ensure high yields.

Racemization Risk

Racemization, the conversion of a chiral amino acid to its opposite enantiomer, is a potential side reaction during peptide synthesis, particularly during the activation step.[11][12][13][14]

The use of D-amino acids inherently mitigates the risk of epimerization at the alpha-carbon of the incorporated residue. However, the choice of coupling reagent and reaction conditions remains crucial to prevent racemization of the activated amino acid before its addition to the peptide chain.[][15] For all the compared derivatives, employing modern, efficient coupling reagents is recommended to maintain stereochemical integrity.[]

Impact on Peptide Aggregation

Peptide aggregation during SPPS can lead to incomplete reactions and difficult purifications. The nature of the amino acid side chains plays a significant role in this phenomenon.

  • Fmoc-D-Phe , with its aromatic side chain, can contribute to interchain π-π stacking, potentially promoting aggregation in certain sequences.

  • The bulky tert-butyl group of Fmoc-D-Phe(4-tBu)-OH is specifically designed to disrupt these types of interactions, making it a valuable tool for synthesizing aggregation-prone peptides.[5]

  • The complex and rigid structure of Fmoc-D-Aph(D-Hor)-OH can also influence peptide assembly, though its effects are sequence-dependent and may either disrupt or, in some contexts, promote specific secondary structures.

Experimental Protocols

To provide a practical framework, this section outlines standardized protocols for the incorporation of these amino acid derivatives and the subsequent analysis of the synthesized peptides.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle. The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.[16][17][18]

SPPS_Workflow Resin Resin-Bound Peptide (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

Caption: General workflow for a single cycle in Fmoc-SPPS.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.[16][19]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-adduct.

  • Coupling:

    • Pre-activate the Fmoc-amino acid derivative (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU or HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For sterically hindered residues like Fmoc-D-Phe(4-tBu)-OH or Fmoc-D-Aph(D-Hor)-OH, the coupling time may be extended, or a second coupling may be performed.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Continue with the next deprotection and coupling cycle until the desired peptide sequence is assembled.[9]

Peptide Cleavage and Purification

Once the synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.[20]

Cleavage_Purification_Workflow Completed_Peptide Resin-Bound Protected Peptide Cleavage Cleavage Cocktail (e.g., TFA/TIS/H2O) Completed_Peptide->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Analysis LC-MS & Purity Check Purification->Analysis

Caption: Workflow for peptide cleavage and purification.

Step-by-Step Methodology:

  • Resin Washing and Drying: Wash the final resin-bound peptide with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), for 2-4 hours.[20]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

  • Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and analytical HPLC.[22][23]

Impact on Peptide Structure and Function

The choice of a D-Phe derivative or the more complex Fmoc-D-Aph(D-Hor)-OH can have profound effects on the final peptide's three-dimensional structure and its biological activity.

  • Fmoc-D-Phe derivatives are often used to introduce hydrophobicity, which can be critical for membrane interaction or binding to hydrophobic pockets in target proteins.[24] The incorporation of D-amino acids can also increase proteolytic stability.[25]

  • Fmoc-D-Aph(D-Hor)-OH introduces a more significant structural perturbation.[3][4] The constrained dipeptide-like unit can be used to induce or stabilize specific secondary structures, such as beta-turns, which are often crucial for receptor recognition and signaling. This makes it a valuable tool for designing peptidomimetics with enhanced potency and selectivity.

The following table summarizes the potential impact of these building blocks on the final peptide properties:

FeatureFmoc-D-PheFmoc-D-Phe(4-tBu)-OHFmoc-D-Aph(D-Hor)-OH
Proteolytic Stability IncreasedIncreasedIncreased
Hydrophobicity Moderate IncreaseSignificant IncreaseModerate Increase
Conformational Impact Can favor extended or helical structures depending on the sequence.Can disrupt beta-sheet formation and aggregation.Can induce turn-like structures and rigidify the backbone.
Potential Applications General purpose for increasing hydrophobicity and stability.Design of non-aggregating peptides, targeting hydrophobic interactions.Design of potent receptor agonists/antagonists, peptidomimetics.[3][4]

Conclusion

The selection of unnatural amino acids is a critical step in modern peptide drug design. While Fmoc-D-Phe derivatives offer a robust and straightforward means to modulate hydrophobicity and proteolytic stability, Fmoc-D-Aph(D-Hor)-OH provides a more sophisticated tool for introducing conformational constraints and mimicking dipeptide motifs. The optimal choice will depend on the specific therapeutic target and the desired pharmacological properties of the final peptide. A thorough understanding of the synthetic performance and structural implications of each building block, as outlined in this guide, is essential for the successful development of novel and effective peptide-based therapeutics.

References

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein Science, 20(10), 1547-1559. [Link]

  • ACS Publications. Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

  • AnaSpec. Overview of Custom Peptide Synthesis. [Link]

  • Camarero, J. A. (2005). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. Journal of Organic Chemistry, 70(15), 5875-5883. [Link]

  • ACS Publications. Self-Assembly Properties of Xylene-Derived Constitutional Isomers of Fmoc-Phenylalanine. [Link]

  • ACS Publications. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

  • CentAUR. Comparison of the self assembly and ‐ cytocompatibility of conjugates of ‐ Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. [Link]

  • ResearchGate. COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. [Link]

  • PubChem. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S) - PubChem. [Link]

  • ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]

  • PubMed Central. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. [Link]

  • PubMed. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. [Link]

  • PubMed Central. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ACS Publications. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]

  • ACS Publications. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • CSBio. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization | Laboratory Research. [Link]

  • RSC Publishing. Reprogramming natural proteins using unnatural amino acids. [Link]

  • ResearchGate. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]

  • PubMed Central. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Pharmaffiliates. Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gyros Protein Technologies. Mastering Solid Phase Peptide Synthesis (SPPS). [Link]

  • JPT. Peptide Characterization & Analytics. [Link]

  • PubMed Central. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. [Link]

  • ACS Publications. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]0052%2B)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Aph(D-Hor)-OH

As researchers and drug development professionals, our work with novel amino acid derivatives like Fmoc-D-Aph(D-Hor)-OH is foundational to advancing peptide therapeutics.[1] This compound, with its Fmoc protecting group,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel amino acid derivatives like Fmoc-D-Aph(D-Hor)-OH is foundational to advancing peptide therapeutics.[1] This compound, with its Fmoc protecting group, is integral to Solid-Phase Peptide Synthesis (SPPS).[1][2] However, ensuring the integrity of our research and the safety of our personnel is paramount. This guide provides essential, field-proven safety and logistical information for handling Fmoc-D-Aph(D-Hor)-OH, moving beyond a simple checklist to explain the causality behind each procedural choice.

Hazard Identification: The Foundation of Your Safety Protocol

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

These classifications are our primary directive for establishing engineering controls and selecting appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers must have a written Chemical Hygiene Plan (CHP) that outlines the specific protective measures for handling such hazardous substances.[4][5]

Engineering Controls: Your First Line of Defense

PPE is the last line of defense. The primary method for protecting laboratory personnel is to minimize exposure through robust engineering controls.

Chemical Fume Hood: All handling of Fmoc-D-Aph(D-Hor)-OH in its powdered form must be conducted inside a certified chemical fume hood.[6][7] This is non-negotiable. The potential for respiratory irritation (H335) arises from the inhalation of fine particulates.[3] A fume hood provides adequate ventilation to capture and exhaust these aerosols, preventing them from entering the researcher's breathing zone.

Designated Work Area: Your laboratory's Chemical Hygiene Plan should define a designated area for working with particularly hazardous substances.[8] This area should be clearly marked with warning signs. Confining the handling of this compound to a specific location minimizes the risk of cross-contamination and ensures that all necessary safety equipment is readily accessible.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of PPE must directly counteract the identified hazards of skin irritation, eye irritation, and respiratory tract irritation.

Primary PPE (Required for all handling)
  • Laboratory Coat: A full-coverage lab coat protects the skin and personal clothing from accidental spills.[6]

  • Safety Goggles: The risk of serious eye irritation (H319) necessitates the use of chemical-resistant safety goggles to provide a complete seal around the eyes.[6] Standard safety glasses with side shields do not offer sufficient protection from airborne powder.

  • Nitrile Gloves: To prevent skin irritation (H315), chemical-resistant nitrile gloves are mandatory.[6][9] It is crucial to change gloves immediately if they become contaminated and to wash hands thoroughly after handling the compound.[10]

Task-Specific PPE
  • Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during reagent preparation), a face shield should be worn in addition to safety goggles for an extra layer of protection.

  • Respiratory Protection: If engineering controls (i.e., the fume hood) are not functioning correctly or are unavailable, or if a significant spill occurs outside of containment, a NIOSH-approved respirator with a particulate filter would be required. However, routine handling should always occur within a fume hood, making this a contingency measure.

The following table summarizes the essential PPE and its direct correlation to the known hazards.

PPE ItemGHS Hazard CodeRationale for Use
Safety Goggles H319Protects against airborne particulates causing serious eye irritation.
Nitrile Gloves H315Prevents direct skin contact, mitigating the risk of skin irritation.
Lab Coat H315Provides a barrier to protect skin and clothing from contamination.
Fume Hood H335Engineering control to prevent inhalation of powder, which may cause respiratory irritation.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol involves detailed, step-by-step procedures for the entire lifecycle of the chemical in the lab.

Receiving and Storage
  • Upon receipt, ensure the container is intact and the label is not defaced.[5][11]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is often between 2-8°C.[12]

  • Ensure the corresponding SDS is readily accessible to all laboratory personnel.[5]

Handling and Weighing (Inside a Fume Hood)
  • Don all required primary PPE before approaching the designated work area.

  • Perform all manipulations of the solid compound on a disposable weigh paper or in a suitable container to minimize contamination of the balance.

  • Use anti-static weighing techniques and handle the powder gently to minimize the generation of airborne dust.[6]

  • Close the container tightly immediately after use.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Aph(D-Hor)-OH is used in SPPS, a process that involves several hazardous reagents.[1][13] The Fmoc protecting group is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF).[14]

  • Deprotection Step: When preparing and using the piperidine/DMF solution for Fmoc removal, be aware that these reagents have their own significant hazards. Always handle these solutions within the fume hood.

  • Waste Segregation: The liquid waste from the deprotection step will contain the Fmoc-piperidine adduct and must be collected in a designated, properly labeled hazardous waste container.

The workflow for safely handling this chemical is outlined in the diagram below.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.